S14-95
Descripción
Phenylpyropene C has been reported in Penicillium griseofulvum and Penicillium with data available.
structure in first source
Structure
3D Structure
Propiedades
Fórmula molecular |
C28H34O5 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
[(1R,2S,5S,7R,10R)-2,6,6,10-tetramethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C28H34O5/c1-17(29)31-24-12-13-27(4)22(26(24,2)3)11-14-28(5)23(27)15-19-21(33-28)16-20(32-25(19)30)18-9-7-6-8-10-18/h6-10,16,22-24H,11-15H2,1-5H3/t22-,23+,24-,27-,28+/m0/s1 |
Clave InChI |
MIBRSIZECYPMLX-KZEXJIRGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
S14-95: A Novel Modulator of Inflammatory Signaling Pathways
An In-depth Technical Guide on the Mechanism of Action
This document provides a detailed technical overview of the molecular mechanism of S14-95, a novel natural product inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[1][2] It has been identified as a potent inhibitor of interferon-gamma (IFN-γ) mediated signal transduction. The primary mechanism of this compound involves the suppression of key inflammatory pathways, positioning it as a compound of interest for further investigation in inflammatory and autoimmune diseases.
Core Mechanism of Action
The anti-inflammatory properties of this compound are attributed to its ability to modulate two critical signaling cascades: the JAK/STAT pathway and the p38 MAP kinase (MAPK) pathway.
-
Inhibition of the JAK/STAT Pathway : Studies have revealed that this compound directly interferes with the IFN-γ-dependent signaling cascade. The core of this inhibitory action is the prevention of the phosphorylation of the STAT1α transcription factor.[1][2] The phosphorylation of STAT1α is a pivotal step in the JAK/STAT pathway, which, upon activation by IFN-γ, leads to the transcription of numerous pro-inflammatory genes. By inhibiting this step, this compound effectively blocks the downstream cellular responses to IFN-γ.
-
Inhibition of the p38 MAP Kinase Pathway : In addition to its effects on the JAK/STAT pathway, this compound has been shown to inhibit the activation of the p38 MAP kinase.[1][2] The p38 MAPK pathway is another central route in the inflammatory response, involved in the expression of a wide array of pro-inflammatory genes.
The dual inhibition of both the STAT1α and p38 MAPK pathways underscores the significant potential of this compound as a broad-spectrum anti-inflammatory agent.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activities of this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Stimulant(s) | IC50 / Effective Concentration | Reference(s) |
| IFN-γ Mediated Reporter Gene Expression (SEAP) | HeLa S3 | IFN-γ | 2.5 to ~5 µg/ml (5.4 to ~10.8 µM) | [1][2] |
| Cyclooxygenase-2 (COX-2) Expression | J774 Mouse Macrophages | LPS / IFN-γ | 5 µg/ml (10.8 µM) | [1][2] |
| Nitric Oxide Synthase II (NOS II) Expression | J774 Mouse Macrophages | LPS / IFN-γ | 5 µg/ml (10.8 µM) | [1][2] |
Signaling Pathways and Visualizations
The mechanism of action of this compound can be visualized through the following signaling pathway diagrams.
Caption: this compound inhibits IFN-γ signaling by blocking STAT1α phosphorylation and p38 MAPK activation.
Key Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound.
5.1 IFN-γ Mediated Reporter Gene Assay
-
Objective : To quantify the inhibitory effect of this compound on the IFN-γ signaling pathway.
-
Cell Line : HeLa S3 cells.
-
Methodology :
-
HeLa S3 cells were engineered with a reporter gene construct, specifically the secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ responsive promoter.
-
Cells were cultured in appropriate media and seeded into multi-well plates.
-
Varying concentrations of this compound were added to the cells.
-
Following incubation with the compound, cells were stimulated with IFN-γ to activate the signaling pathway.
-
The cell culture supernatant was collected after a defined period.
-
SEAP activity in the supernatant was measured using a suitable colorimetric or chemiluminescent substrate.
-
The IC50 value was calculated by determining the concentration of this compound that resulted in a 50% reduction in SEAP expression compared to the IFN-γ stimulated control without the compound.[2]
-
5.2 Inhibition of Pro-inflammatory Enzyme Expression
-
Objective : To assess the effect of this compound on the expression of COX-2 and NOS II.
-
Cell Line : J774 mouse macrophages.
-
Methodology :
-
J774 cells were cultured and plated.
-
Cells were pre-treated with this compound at a concentration of 5 µg/ml (10.8 µM).
-
Following pre-treatment, the macrophages were stimulated with a combination of lipopolysaccharide (LPS) and IFN-γ to induce the expression of pro-inflammatory enzymes.
-
After stimulation, cell lysates were prepared.
-
The expression levels of COX-2 and NOS II proteins were determined using standard molecular biology techniques, such as Western blotting, with specific antibodies against each enzyme.
-
The reduction in protein expression in this compound-treated cells was compared to the stimulated control cells.[1][2]
-
5.3 Analysis of STAT1α Phosphorylation and p38 MAPK Activation
-
Objective : To determine the specific molecular targets of this compound within the IFN-γ signaling pathway.
-
Methodology :
-
Relevant cells (e.g., HeLa S3 or J774) were treated with this compound prior to stimulation with IFN-γ.
-
Cell lysates were collected at various time points post-stimulation.
-
Western blot analysis was performed on the lysates.
-
Phosphorylation-specific antibodies were used to detect the activated forms of STAT1α (p-STAT1α) and p38 MAPK (p-p38).
-
Total protein levels of STAT1α and p38 were also measured to ensure that the observed effects were due to inhibition of activation and not a reduction in total protein.
-
A decrease in the levels of p-STAT1α and p-p38 in the presence of this compound would indicate that the compound inhibits the phosphorylation/activation of these signaling molecules.[1][2]
-
Caption: General experimental workflow for evaluating the activity of this compound.
Conclusion
This compound is a promising natural product with a well-defined mechanism of action centered on the dual inhibition of the JAK/STAT and p38 MAPK signaling pathways. Its ability to suppress the production of key pro-inflammatory mediators in vitro suggests its potential as a therapeutic lead for inflammatory conditions. Further preclinical and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to S14-95 and the Inhibition of the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, a critical mediator of cellular responses to a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as various cancers. We will delve into the mechanism of a novel inhibitor, S14-95, and provide a comparative analysis with other known JAK/STAT inhibitors. This document includes detailed experimental protocols for studying JAK/STAT inhibition and visualizations to elucidate key concepts.
The JAK/STAT Signaling Pathway: A Core Cellular Communication Axis
The JAK/STAT pathway provides a direct route for transmitting extracellular signals into the nucleus, leading to the transcription of target genes.[1] This rapid signaling cascade is integral to a multitude of physiological processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2] The pathway is comprised of three main components: cell surface receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[1]
Mechanism of Activation:
-
Ligand Binding and Receptor Dimerization: The process is initiated when a cytokine or growth factor binds to its specific transmembrane receptor. This binding event induces the dimerization or oligomerization of receptor subunits.[3]
-
JAK Activation: The receptor-associated JAKs, which are non-receptor tyrosine kinases, are brought into close proximity.[3] This allows for their autophosphorylation and subsequent activation. There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2 (Tyrosine kinase 2).[4]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm via their SH2 domains.[3] Once docked, the STATs are themselves phosphorylated by the JAKs.[2][3] The STAT family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[4]
-
Dimerization and Nuclear Translocation: Phosphorylation of STAT proteins triggers their dissociation from the receptor and the formation of STAT homo- or heterodimers.[1] These dimers then translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.[1]
Dysregulation of the JAK/STAT pathway, often through mutations or persistent activation, is a hallmark of many diseases. This has made the pathway a prime target for therapeutic intervention.[4][5][6]
This compound: A Novel Fungal-Derived JAK/STAT Pathway Inhibitor
This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[4] It has been identified as an inhibitor of the JAK/STAT signaling pathway.
Mechanism of Action
Studies have shown that this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[4] IFN-γ is a potent activator of the JAK/STAT pathway, and its signaling is crucial for host defense and immune regulation. By blocking STAT1α phosphorylation, this compound effectively curtails the downstream transcriptional response to IFN-γ.
Furthermore, this compound has been observed to inhibit the activation of p38 MAP kinase, another important signaling molecule involved in the expression of many pro-inflammatory genes.[4] This suggests that this compound may have a broader anti-inflammatory profile beyond its effects on the JAK/STAT pathway.
In Vitro Efficacy of this compound
The inhibitory activity of this compound has been quantified in various cell-based assays:
| Assay | Cell Line | Stimulus | Measured Effect | IC50 |
| SEAP Reporter Gene Assay | HeLa S3 | IFN-γ | Inhibition of reporter gene expression | 2.5 - 5 µg/ml (5.4 - 10.8 µM) |
| Pro-inflammatory Enzyme Expression | J774 Mouse Macrophages | LPS/IFN-γ | Inhibition of COX-2 expression | 5 µg/ml (10.8 µM) |
| Pro-inflammatory Enzyme Expression | J774 Mouse Macrophages | LPS/IFN-γ | Inhibition of NOS II (iNOS) expression | 5 µg/ml (10.8 µM) |
Table 1: In vitro inhibitory concentrations (IC50) of this compound.[4]
Comparative Analysis of JAK/STAT Pathway Inhibitors
A number of small molecule inhibitors targeting the JAK family of kinases have been developed and are in various stages of clinical development or have been approved for therapeutic use. These inhibitors exhibit varying degrees of selectivity for the different JAK isoforms.
| Inhibitor | Target JAKs | IC50 (nM) |
| This compound | Primarily STAT1α phosphorylation | ~5,400 - 10,800 (cellular assay) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) |
| Tofacitinib | JAK1, JAK2, JAK3 | 112 (JAK1), 20 (JAK2), 1 (JAK3) |
| Baricitinib | JAK1, JAK2 | 5.9 (JAK1), 5.7 (JAK2) |
| Fedratinib | JAK2 | 3 (JAK2) |
| Upadacitinib | JAK1 | 47 (JAK1) |
| Momelotinib | JAK1, JAK2 | 11 (JAK1), 18 (JAK2) |
| Pacritinib | JAK2, FLT3 | 23 (JAK2), 22 (FLT3) |
| Lestaurtinib | JAK2, FLT3, TrkA | 0.9 (JAK2), 3 (FLT3), <25 (TrkA) |
| AZD1480 | JAK2 | 0.26 (JAK2) |
| WP1066 | JAK2, STAT3 | 2,300 (JAK2, cellular) |
Table 2: Comparative IC50 values of various JAK/STAT pathway inhibitors. Data compiled from multiple sources.
Experimental Protocols for Studying JAK/STAT Pathway Inhibition
This section provides detailed methodologies for key experiments used to characterize inhibitors of the JAK/STAT pathway.
IFN-γ Responsive Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assay
This assay is used to quantify the activity of the IFN-γ signaling pathway.
Principle: Cells are engineered to express a reporter gene, such as SEAP, under the control of a promoter containing IFN-γ-responsive elements (e.g., Interferon-Stimulated Response Element - ISRE). Activation of the JAK/STAT pathway by IFN-γ leads to the transcription of the SEAP gene, and the amount of secreted SEAP in the cell culture medium is proportional to the pathway's activity. Inhibitors of the pathway will reduce the amount of SEAP produced.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Co-transfect the cells with a SEAP reporter plasmid containing an ISRE promoter and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of human IFN-γ (e.g., 10 ng/mL).
-
Incubate for an additional 24 hours.
-
-
SEAP Activity Measurement:
-
Collect the cell culture supernatant.
-
Heat-inactivate endogenous alkaline phosphatases by incubating the supernatant at 65°C for 30 minutes.
-
Add a chemiluminescent or colorimetric alkaline phosphatase substrate to the supernatant.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the SEAP activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percent inhibition for each inhibitor concentration relative to the IFN-γ stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Western Blot for STAT1α Phosphorylation
This method is used to directly assess the phosphorylation status of STAT1α.
Protocol:
-
Cell Culture, Treatment, and Stimulation:
-
Culture a suitable cell line (e.g., J774 macrophages or HeLa) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with the inhibitor for 1-2 hours.
-
Stimulate with IFN-γ for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated STAT1α (p-STAT1α).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT1 to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT1α signal to the total STAT1 signal.
-
Measurement of COX-2 and iNOS Expression
The expression levels of these pro-inflammatory enzymes can be measured at both the mRNA and protein levels.
A. Western Blot for Protein Expression:
The protocol is similar to the one described for STAT1α phosphorylation, using primary antibodies specific for COX-2 and iNOS. A loading control, such as β-actin or GAPDH, should be used for normalization.
B. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the Western blot.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
qRT-PCR:
-
Perform real-time PCR using primers specific for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH).
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Griess Assay for Nitric Oxide Production
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant. It serves as an indirect measure of iNOS activity.
Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as for the measurement of iNOS expression.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in an acidic solution.
-
Incubate at room temperature to allow for the formation of a colored azo compound.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Conclusion
The JAK/STAT signaling pathway remains a highly attractive target for the development of novel therapeutics for a range of diseases. The discovery of natural product-derived inhibitors like this compound highlights the potential for identifying new chemical scaffolds with unique mechanisms of action. A thorough understanding of the pathway's intricacies, coupled with robust and reproducible experimental methodologies, is essential for the successful development of the next generation of JAK/STAT pathway modulators. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
S14-95 Compound: A Technical Guide to a Novel JAK/STAT Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The S14-95 compound, a novel natural product isolated from the fungus Penicillium sp. 14-95, has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, including its biological activities, a plausible synthesis and isolation workflow, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory and other diseases driven by the JAK/STAT pathway.
Introduction to this compound
This compound is a secondary metabolite produced by the imperfect fungus Penicillium sp. 14-95.[1] It was discovered during a screening for inhibitors of interferon-gamma (IFN-γ) mediated signal transduction.[1] The compound has demonstrated significant inhibitory effects on the expression of pro-inflammatory enzymes and the activation of key signaling molecules involved in the inflammatory response.[1]
Biological Activity of this compound
This compound exhibits a range of biological activities, primarily centered around the inhibition of the JAK/STAT and p38 MAP kinase pathways. These activities are summarized in the table below.
| Biological Activity | Cell Line/System | IC50 / Effective Concentration | Reference |
| Inhibition of IFN-γ mediated reporter gene expression | HeLa S3 cells (SEAP reporter) | 5.4 - 10.8 µM (2.5 - 5 µg/ml) | [1] |
| Inhibition of COX-2 and NOS II expression | LPS/IFN-γ stimulated J774 mouse macrophages | 10.8 µM (5 µg/ml) | [1] |
| Inhibition of STAT1α phosphorylation | - | Not specified | [1] |
| Inhibition of p38 MAP kinase activation | - | Not specified | [1] |
Experimental Protocols
The following sections detail proposed experimental protocols for the fermentation, isolation, and biological characterization of the this compound compound. These protocols are based on established methodologies and the available information on this compound.
Fermentation and Isolation of this compound
This protocol outlines a potential method for the cultivation of Penicillium sp. 14-95 and the subsequent extraction and purification of this compound.
Workflow for this compound Fermentation and Isolation
Caption: Workflow for the production and purification of the this compound compound.
Materials:
-
Penicillium sp. 14-95 culture
-
Appropriate fermentation medium (e.g., Potato Dextrose Broth)
-
Seed culture flasks and deep-tank fermenter
-
Filtration apparatus
-
Organic solvents for extraction (e.g., Ethyl Acetate)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculation and Seed Culture: Inoculate a suitable seed medium with a culture of Penicillium sp. 14-95. Incubate with shaking at an appropriate temperature (e.g., 25-28°C) for 2-3 days.
-
Deep-Tank Fermentation: Transfer the seed culture to a large-scale fermenter containing the production medium. Maintain optimal fermentation parameters (temperature, pH, aeration, agitation) for a period of 7-10 days.
-
Harvest and Filtration: After the fermentation period, harvest the culture broth. Separate the mycelium from the broth by filtration.
-
Solvent Extraction: Extract the culture filtrate with an appropriate organic solvent such as ethyl acetate. Concentrate the organic phase under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents to separate the components. Further purify the fractions containing this compound using HPLC to obtain the pure compound.
In Vitro Biological Assays
3.2.1. IFN-γ Mediated SEAP Reporter Gene Assay in HeLa S3 Cells
This assay is designed to determine the IC50 value of this compound for the inhibition of IFN-γ induced gene expression.
Workflow for SEAP Reporter Gene Assay
Caption: Experimental workflow for determining the IC50 of this compound.
Materials:
-
HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ inducible promoter.
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
This compound compound
-
SEAP assay kit
Procedure:
-
Cell Seeding: Seed HeLa S3-SEAP cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours prior to stimulation.
-
Stimulation: Add a predetermined optimal concentration of IFN-γ to the wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
SEAP Activity Measurement: Collect the culture supernatant and measure the SEAP activity according to the manufacturer's instructions.
-
IC50 Determination: Plot the percentage of inhibition of SEAP activity against the concentration of this compound and determine the IC50 value using a suitable software.
3.2.2. Inhibition of COX-2 and NOS II Expression in J774 Macrophages
This protocol describes how to assess the inhibitory effect of this compound on the expression of pro-inflammatory enzymes in macrophages.
Materials:
-
J774 mouse macrophage cell line
-
Lipopolysaccharide (LPS) and recombinant murine IFN-γ
-
This compound compound
-
Reagents for Western blotting (primary antibodies for COX-2, NOS II, and a loading control like GAPDH; secondary antibodies)
Procedure:
-
Cell Culture and Treatment: Culture J774 cells and seed them in appropriate culture plates. Pre-treat the cells with this compound (e.g., at 10.8 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a combination of LPS and IFN-γ to induce the expression of COX-2 and NOS II.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to extract total proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against COX-2, NOS II, and a loading control.
-
Analysis: Quantify the band intensities to determine the percentage of inhibition of COX-2 and NOS II expression by this compound.
3.2.3. Analysis of STAT1α Phosphorylation
This Western blot protocol is designed to investigate the effect of this compound on the phosphorylation of STAT1α.
Materials:
-
A suitable cell line that responds to IFN-γ (e.g., HeLa S3 or J774)
-
Recombinant IFN-γ
-
This compound compound
-
Antibodies for phosphorylated STAT1α (p-STAT1α) and total STAT1α
Procedure:
-
Cell Treatment and Stimulation: Treat the cells with this compound for a specified time, followed by a short stimulation with IFN-γ (e.g., 15-30 minutes).
-
Protein Extraction and Western Blotting: Lyse the cells and perform Western blotting as described in section 3.2.2, using antibodies against p-STAT1α and total STAT1α.
-
Analysis: Compare the levels of p-STAT1α relative to total STAT1α in treated and untreated cells to determine the inhibitory effect of this compound.
3.2.4. p38 MAP Kinase Activation Assay
This protocol outlines a method to assess the impact of this compound on the activation of p38 MAP kinase.
Materials:
-
A suitable cell line and stimulus for p38 activation (e.g., anisomycin (B549157) or UV radiation)
-
This compound compound
-
Antibodies for phosphorylated p38 (p-p38) and total p38
Procedure:
-
Cell Treatment and Stimulation: Pre-treat cells with this compound before stimulating them with an appropriate p38 activator.
-
Western Blotting: Perform Western blotting on the cell lysates using antibodies against p-p38 and total p38.
-
Analysis: Determine the ratio of p-p38 to total p38 to evaluate the inhibitory effect of this compound on p38 activation.
Signaling Pathways
The inhibitory actions of this compound are primarily mediated through the JAK/STAT and p38 MAP kinase pathways.
Inhibitory Mechanism of this compound on the JAK/STAT and p38 MAPK Pathways
Caption: this compound inhibits the phosphorylation of STAT1α and the activation of p38 MAPK.
Conclusion
The this compound compound represents a promising lead for the development of novel anti-inflammatory agents. Its ability to inhibit both the JAK/STAT and p38 MAP kinase pathways suggests a broad spectrum of potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for further investigation into the mechanism of action and preclinical development of this compound. Future studies should focus on elucidating the precise molecular target of this compound and evaluating its efficacy and safety in in vivo models of inflammatory diseases.
References
Unraveling S14-95: A Deep Dive into its Discovery and Scientific Origins
The identifier "S14-95" does not correspond to any known scientific compound, molecule, or drug in publicly available scientific literature. Extensive searches across multiple databases have yielded no results for a substance with this designation within the context of biomedical research or drug development.
The term "this compound" is most prominently associated with the 1995 model of the Nissan 240SX, a popular sports car. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public research, a misinterpretation of a different scientific term, or an error in the query.
For the benefit of researchers, scientists, and drug development professionals, this guide will outline the typical process of drug discovery and development, which would be applicable to any novel compound, should "this compound" emerge in the scientific domain in the future.
The Modern Drug Discovery and Development Pipeline: A Conceptual Framework
The journey from a novel idea to a marketable therapeutic is a long, complex, and resource-intensive process. Below is a generalized overview of the key stages.
Discovery and Target Identification
The initial phase involves identifying a biological target—typically a protein, gene, or signaling pathway—that is implicated in a particular disease. This often stems from basic research into the pathophysiology of the disease.
Hypothetical Experimental Workflow: Target Identification
Caption: A simplified workflow for identifying and validating a new drug target.
Lead Discovery and Optimization
Once a target is validated, the next step is to find a "lead" molecule that interacts with it in a desired way (e.g., inhibition or activation). This is often achieved through high-throughput screening (HTS) of large chemical libraries.
Table 1: Illustrative Data from a High-Throughput Screening Campaign
| Compound ID | Target Binding Affinity (nM) | Cellular Potency (IC50, µM) | Cytotoxicity (CC50, µM) |
| Lead_A | 50 | 0.1 | > 50 |
| Lead_B | 120 | 0.5 | 25 |
| Lead_C | 8 | 0.02 | 5 |
Following the identification of initial "hits," medicinal chemists synthesize and test numerous analogues of these compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Preclinical Development
A promising lead candidate undergoes extensive preclinical testing to assess its safety and efficacy before it can be administered to humans. This involves in vitro (cell-based) and in vivo (animal) studies.
Table 2: Representative Preclinical Study Parameters
| Study Type | Animal Model | Key Endpoints |
| Efficacy Study | Mouse Xenograft | Tumor growth inhibition, survival |
| Toxicology (Acute) | Rat | Maximum tolerated dose (MTD), organ-specific toxicity |
| Toxicology (Chronic) | Dog | Long-term safety, histopathology |
| Pharmacokinetics | Rat, Monkey | Half-life, bioavailability, clearance |
Illustrative Signaling Pathway: A Generic Kinase Inhibitor
Caption: A hypothetical signaling pathway illustrating how a kinase inhibitor might act.
Clinical Trials
If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, an Investigational New Drug (IND) application is filed with regulatory authorities (e.g., the FDA in the United States) to initiate clinical trials in humans.
-
Phase I: Small trials in healthy volunteers to assess safety, dosage, and how the drug is processed by the body.
-
Phase II: Larger trials in patients to evaluate efficacy and further assess safety.
-
Phase III: Large, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to standard treatments.
Regulatory Approval and Post-Marketing Surveillance
Following successful Phase III trials, a New Drug Application (NDA) is submitted to the regulatory authorities for approval. If approved, the drug can be marketed. Post-marketing surveillance (Phase IV) continues to monitor the drug's long-term safety and effectiveness.
Conclusion
While the specific discovery and origin of "this compound" remain elusive in the public scientific domain, the established framework of drug discovery and development provides a robust roadmap for the journey of any potential therapeutic. This process, from initial target identification to post-marketing surveillance, is a testament to the rigorous scientific and regulatory standards that ensure the safety and efficacy of new medicines. Researchers and professionals in the field are encouraged to consult peer-reviewed scientific literature and established databases for accurate and up-to-date information on specific compounds. Should information on "this compound" become available, a similar in-depth analysis of its discovery, mechanism of action, and developmental pathway would be warranted.
S14-95: A Novel Modulator of Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S14-95 is a novel natural product isolated from the fungus Penicillium sp. 14-95 that has demonstrated significant biological activity as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] This compound has shown potent inhibitory effects on interferon-gamma (IFN-γ)-mediated signal transduction and the expression of key pro-inflammatory enzymes. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies for a professional audience in drug discovery and immunology.
Introduction
This compound was identified during a screening effort for novel inhibitors of IFN-γ-mediated signal transduction.[1][2] Isolated from fermentations of Penicillium sp. 14-95, this small molecule represents a promising lead for the development of new anti-inflammatory therapeutics. The IFN-γ signaling cascade is a critical component of the immune response, and its dysregulation is implicated in a variety of inflammatory and autoimmune disorders. By targeting this pathway, this compound offers a potential mechanism for therapeutic intervention.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the JAK/STAT signaling pathway, a crucial communication route for numerous cytokines and growth factors. Specifically, this compound has been shown to interfere with the phosphorylation of the STAT1α transcription factor.[1][2] This inhibition prevents the translocation of STAT1α to the nucleus and subsequent transcription of IFN-γ-responsive genes.
Furthermore, this compound also exhibits inhibitory effects on the p38 MAP kinase pathway.[1][2] The p38 MAP kinase is a key regulator of the expression of many pro-inflammatory genes. The dual inhibition of both the JAK/STAT and p38 MAP kinase pathways suggests that this compound may exert broad anti-inflammatory effects.
Below is a diagram illustrating the signaling pathways targeted by this compound.
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified in cell-based assays. The following table summarizes the key potency data.
| Assay Description | Cell Line | Parameter | Value | Reference |
| Inhibition of IFN-γ mediated SEAP reporter gene expression | HeLa S3 | IC50 | 2.5 - 5 µg/mL (5.4 - 10.8 µM) | [1][2] |
| Inhibition of COX-2 and NOS II expression | J774 mouse macrophages | Concentration for Inhibition | 5 µg/mL (10.8 µM) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide representative protocols for the key experiments cited.
Cell Culture and Maintenance
-
HeLa S3 Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged every 2-3 days upon reaching 80-90% confluency using 0.25% trypsin-EDTA.
-
-
J774 Mouse Macrophages:
-
Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Adherent cells are scraped and re-plated every 2-3 days.
-
IFN-γ Mediated SEAP Reporter Gene Assay
This assay quantifies the inhibitory effect of this compound on IFN-γ-induced gene expression.
Protocol:
-
Cell Seeding: Seed HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ-inducible promoter into 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Add 100 µL of medium containing IFN-γ to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant.
-
SEAP Assay: Measure SEAP activity in the supernatant using a commercially available chemiluminescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the IFN-γ-induced SEAP expression (IC50) by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.
Inhibition of COX-2 and NOS II Expression in Macrophages
This experiment assesses the effect of this compound on the expression of pro-inflammatory enzymes.
Protocol:
-
Cell Seeding: Seed J774 macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with this compound (5 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with a combination of lipopolysaccharide (LPS) (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS (NOS II), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of COX-2 and iNOS to the loading control.
Summary and Future Directions
This compound is a promising natural product with potent anti-inflammatory properties. Its ability to inhibit both the JAK/STAT and p38 MAP kinase pathways makes it an attractive candidate for further investigation. Future studies should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its pharmacological properties through medicinal chemistry efforts, and evaluating its efficacy in in vivo models of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and explore the full therapeutic potential of this compound.
References
S14-95: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
S14-95, a secondary metabolite isolated from the fungus Penicillium sp. 14-95, has been identified as a novel inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This technical guide provides an in-depth overview of the known downstream signaling effects of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts centered on this compound. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided as a reference for future studies.
Core Mechanism of Action: Inhibition of the IFN-γ/JAK/STAT1 Pathway
The primary mechanism of action of this compound is the inhibition of the interferon-gamma (IFN-γ)-mediated signaling pathway. This compound exerts its effect by specifically targeting the phosphorylation of the STAT1α transcription factor. By preventing the phosphorylation of STAT1α, this compound effectively blocks its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of IFN-γ inducible genes.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Type | Cell Line | Parameter | Value | Molar Equivalent | Reference |
| IFN-γ mediated SEAP Reporter Gene Expression | HeLa S3 | IC50 | 2.5 - 5 µg/ml | 5.4 - 10.8 µM | [1] |
| Inhibition of COX-2 and NOS II Expression | J774 Mouse Macrophages | Concentration | 5 µg/ml | 10.8 µM | [1] |
Key Downstream Signaling Effects
Inhibition of STAT1α Phosphorylation
As the cornerstone of its activity, this compound directly inhibits the phosphorylation of STAT1α. This prevents the activation of the STAT1 transcription factor in response to IFN-γ stimulation.[1]
Inhibition of p38 MAP Kinase Activation
In addition to its effects on the JAK/STAT pathway, this compound has been shown to inhibit the activation of the p38 mitogen-activated protein (MAP) kinase.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and in the regulation of proinflammatory gene expression.
Downregulation of Proinflammatory Enzymes
A direct consequence of its signaling inhibition is the downregulation of key proinflammatory enzymes. Specifically, this compound has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS II) in lipopolysaccharide (LPS) and IFN-γ stimulated mouse macrophages.[1]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its investigation.
Caption: this compound inhibits IFN-γ signaling by blocking STAT1α phosphorylation and also inhibits p38 MAPK activation.
Caption: General experimental workflow for characterizing the signaling effects of this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of this compound, based on standard laboratory practices.
IFN-γ Mediated Reporter Gene Assay in HeLa S3 Cells
Objective: To quantify the inhibitory effect of this compound on IFN-γ induced gene expression.
Materials:
-
HeLa S3 cells
-
SEAP (Secreted Alkaline Phosphatase) reporter plasmid under the control of an IFN-γ inducible promoter
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human IFN-γ
-
This compound
-
SEAP assay kit
-
96-well plates
Protocol:
-
Seed HeLa S3 cells in 96-well plates and allow them to adhere overnight.
-
Transfect the cells with the SEAP reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of IFN-γ.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify SEAP activity in the supernatant using a SEAP assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Western Blot for Phosphorylated STAT1α and p38 MAPK
Objective: To qualitatively and semi-quantitatively assess the inhibition of STAT1α and p38 MAPK phosphorylation by this compound.
Materials:
-
HeLa S3 or other suitable cells
-
Cell culture medium
-
Recombinant human IFN-γ or other appropriate stimulus (e.g., anisomycin (B549157) for p38)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IFN-γ or other stimulus for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.
Inhibition of COX-2 and NOS II Expression in J774 Macrophages
Objective: To determine the effect of this compound on the expression of proinflammatory enzymes in macrophages.
Materials:
-
J774 mouse macrophage cell line
-
Cell culture medium (e.g., RPMI-1640) with FBS
-
Lipopolysaccharide (LPS)
-
Recombinant mouse IFN-γ
-
This compound
-
Reagents for Western blot (as described in 5.2) or RT-qPCR.
-
Primary antibodies: anti-COX-2, anti-iNOS/NOS II, and a loading control (e.g., anti-β-actin or anti-GAPDH).
Protocol:
-
Seed J774 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 5 µg/ml) for 1-2 hours.
-
Stimulate the cells with a combination of LPS (e.g., 1 µg/ml) and IFN-γ (e.g., 10 ng/ml).
-
Incubate for an appropriate time to allow for protein expression (e.g., 12-24 hours).
-
Harvest the cells and prepare cell lysates.
-
Perform Western blot analysis as described in section 5.2, using primary antibodies against COX-2 and iNOS.
-
Alternatively, for gene expression analysis, extract total RNA and perform RT-qPCR using primers specific for COX-2 and iNOS.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents. Its defined mechanism of action, centered on the inhibition of the JAK/STAT1 and p38 MAPK pathways, provides a solid foundation for further investigation. Future research should focus on a more comprehensive characterization of its kinase selectivity profile, in vivo efficacy and safety, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The limited availability of data from multiple independent studies highlights the need for further validation and exploration of this compound's biological activities.
References
An In-depth Technical Guide to the Target Protein Binding of S14-95
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the molecular interactions, mechanism of action, and experimental validation of S14-95, a novel inhibitor of the JAK/STAT signaling pathway.
Introduction
This compound is a novel natural compound isolated from the fermentation broth of the fungus Penicillium sp. 14-95, which has been recently reclassified as Aspergillus similanensis[1]. This small molecule has been identified as a potent inhibitor of interferon-gamma (IFN-γ) mediated signal transduction. Its inhibitory action is primarily focused on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a critical signaling cascade involved in immune responses, inflammation, and cell proliferation. Furthermore, this compound has demonstrated inhibitory effects on the p38 MAP kinase pathway, which is also implicated in inflammatory processes. This dual inhibitory activity makes this compound a compound of significant interest for therapeutic development in inflammatory and autoimmune diseases.
Target Protein and Mechanism of Action
The primary molecular target of this compound is within the JAK/STAT signaling pathway. Specifically, this compound exerts its inhibitory effect by preventing the phosphorylation of the STAT1α transcription factor[1]. In the canonical JAK/STAT pathway initiated by IFN-γ, the binding of IFN-γ to its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate the intracellular domain of the receptor. This phosphorylation event creates docking sites for STAT1α, which is subsequently phosphorylated by the activated JAKs. Phosphorylated STAT1α dimerizes and translocates to the nucleus to regulate gene expression. This compound intervenes in this process by inhibiting the phosphorylation of STAT1α, thereby blocking the downstream signaling cascade.
In addition to its effects on the JAK/STAT pathway, this compound also inhibits the activation of the p38 mitogen-activated protein (MAP) kinase[1]. The p38 MAP kinase pathway is another crucial signaling route involved in the expression of pro-inflammatory genes. The ability of this compound to modulate both of these pathways highlights its potential as a multi-target anti-inflammatory agent.
Quantitative Data: Bioactivity of this compound
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Description | Cell Line | Parameter | Value | Reference |
| Inhibition of IFN-γ mediated secreted alkaline phosphatase (SEAP) reporter gene expression | HeLa S3 | IC50 | 2.5 - 5 µg/ml (5.4 - 10.8 µM) | [1] |
| Inhibition of lipopolysaccharide (LPS)/IFN-γ stimulated expression of cyclooxygenase-2 (COX-2) | J774 mouse macrophages | Concentration for inhibition | 5 µg/ml (10.8 µM) | [1] |
| Inhibition of lipopolysaccharide (LPS)/IFN-γ stimulated expression of inducible nitric oxide synthase (iNOS/NOS II) | J774 mouse macrophages | Concentration for inhibition | 5 µg/ml (10.8 µM) | [1] |
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways affected by this compound and pinpoint its site of action.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available. However, based on the published research, the following outlines the key experimental methodologies employed.
Screening for Inhibitors of IFN-γ Mediated Signal Transduction
This assay was used for the initial identification of this compound.
-
Objective: To identify compounds that inhibit the IFN-γ signaling pathway.
-
Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ responsive promoter.
-
General Procedure:
-
Seed HeLa S3-SEAP cells in microtiter plates.
-
Treat cells with varying concentrations of the test compound (e.g., this compound).
-
Stimulate the cells with IFN-γ to induce the signaling cascade and reporter gene expression.
-
Incubate for a sufficient period to allow for SEAP expression and secretion into the culture medium.
-
Collect the cell culture supernatant.
-
Quantify SEAP activity using a colorimetric or chemiluminescent substrate.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the SEAP signal by 50%.
-
Inhibition of Pro-inflammatory Enzyme Expression
This assay was used to confirm the anti-inflammatory activity of this compound.
-
Objective: To determine if this compound can inhibit the expression of pro-inflammatory enzymes COX-2 and iNOS.
-
Cell Line: J774 mouse macrophages.
-
General Procedure:
-
Culture J774 macrophages.
-
Pre-treat the cells with this compound at a specific concentration (e.g., 5 µg/ml).
-
Stimulate the cells with a combination of lipopolysaccharide (LPS) and IFN-γ to induce the expression of COX-2 and iNOS.
-
After an appropriate incubation period, lyse the cells.
-
Analyze the cell lysates for the expression levels of COX-2 and iNOS using methods such as Western blotting or quantitative PCR.
-
Compare the expression levels in this compound treated cells to untreated, stimulated controls.
-
Conclusion
This compound is a promising natural product with a distinct mechanism of action targeting key inflammatory signaling pathways. Its ability to inhibit STAT1α phosphorylation and p38 MAP kinase activation provides a strong rationale for its further investigation as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. The data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration and development of this compound and related compounds. Future studies should focus on elucidating the precise binding site of this compound, determining its binding affinity through biophysical methods, and evaluating its efficacy and safety in preclinical in vivo models.
References
S14-95: A Fungal Meroterpenoid with Potent JAK/STAT Pathway Inhibitory Activity
For Immediate Release
Kaiserslautern, Germany – A novel fungal secondary metabolite, designated S14-95, has been identified and characterized as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Isolated from fermentations of the imperfect fungus Penicillium sp. 14-95, this compound, also known as Phenylpyropene C, demonstrates significant potential for the development of new therapeutic agents targeting inflammatory and immune-related disorders.
This compound, with the molecular formula C₂₈H₃₄O₅ and a molecular weight of 450.57 g/mol , exhibits a distinctive molecular structure that underpins its biological activity. The structure was elucidated through extensive spectroscopic analysis.
Physicochemical and Biological Properties
This compound has been characterized by several key physicochemical and biological parameters, highlighting its potential as a lead compound in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₅ | [1] |
| Molecular Weight | 450.57 g/mol | [1] |
| CAS Number | 419532-92-6 | [1] |
| Biological Source | Penicillium sp. 14-95 | [2][3] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available | [1] |
| Boiling Point (Predicted) | 559.0 ± 50.0 °C | [1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |
Potent and Selective Inhibitory Activity
This compound has demonstrated significant inhibitory effects on key inflammatory pathways. The compound's bioactivity has been quantified through various in vitro assays.
| Activity | IC₅₀ Value | Cell Line/System | Reference |
| IFN-γ Mediated Reporter Gene Expression | 5.4 - 10.8 µM (2.5 - 5 µg/ml) | HeLa S3 cells | [3] |
| COX-2 and iNOS II Expression | 10.8 µM (5 µg/ml) | LPS/IFN-γ stimulated J774 mouse macrophages | [3] |
| Acyl-CoA:cholesterol acyltransferase (ACAT) Inhibition | 16.0 µM | [4] |
Mechanism of Action: Targeting the JAK/STAT and p38 MAP Kinase Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades.[3] The primary mechanism of action is the inhibition of the JAK/STAT pathway, a central communication route for many cytokines and growth factors involved in inflammation and immunity.[3] Specifically, this compound has been shown to inhibit the phosphorylation of the STAT1α transcription factor, a key step in the activation of this pathway.[3]
Furthermore, this compound also inhibits the activation of the p38 MAP kinase.[3] The p38 MAP kinase pathway is another crucial regulator of the expression of numerous pro-inflammatory genes.[3] By targeting both the JAK/STAT and p38 MAP kinase pathways, this compound can effectively suppress the production of downstream inflammatory mediators.
Experimental Protocols
The biological activities of this compound were determined using a series of established in vitro assays. The following provides an overview of the methodologies employed.
Inhibition of IFN-γ Mediated Reporter Gene Expression
A reporter gene assay was utilized to screen for inhibitors of interferon-gamma (IFN-γ) dependent gene expression.[5]
Methodology:
-
Cell Culture and Transfection: HeLa S3 cells are transiently transfected with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of a gamma-activated site (GAS) and interferon-stimulated response element (ISRE). These elements are activated by the STAT1 pathway upon IFN-γ stimulation.[5]
-
Treatment: The transfected cells are treated with a constant concentration of IFN-γ to induce reporter gene expression. Concurrently, varying concentrations of this compound are added to the cell cultures.
-
Incubation: The cells are incubated for a specific period to allow for gene expression and accumulation of the reporter protein.
-
Quantification: The amount of the reporter protein in the cell culture supernatant is quantified using a suitable detection method (e.g., colorimetric or chemiluminescent assay for SEAP).
-
Data Analysis: The percentage of inhibition of reporter gene expression is calculated for each concentration of this compound relative to the control (IFN-γ stimulation without inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Inhibition of COX-2 and iNOS Expression
The effect of this compound on the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was assessed in stimulated macrophages.[3]
Methodology:
-
Cell Culture and Stimulation: The murine macrophage cell line J774 is cultured and stimulated with lipopolysaccharide (LPS) and IFN-γ to induce the expression of COX-2 and iNOS.
-
Treatment: The cells are co-treated with the stimulating agents and varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for the transcription and translation of the target enzymes.
-
Analysis of Expression:
-
mRNA Levels: Total RNA is extracted from the cells, and the levels of COX-2 and iNOS mRNA are quantified using methods such as Northern blotting or quantitative real-time PCR (qRT-PCR).
-
Protein Levels: Cell lysates are prepared, and the protein levels of COX-2 and iNOS are determined by Western blotting using specific antibodies.
-
NO Production (for iNOS activity): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess assay as an indicator of iNOS enzymatic activity.
-
-
Data Analysis: The inhibitory effect of this compound on the expression of COX-2 and iNOS and on NO production is quantified, and the IC₅₀ values are calculated.
Inhibition of STAT1α Phosphorylation and p38 MAP Kinase Activation
To elucidate the mechanism of action, the effect of this compound on the phosphorylation status of key signaling proteins was investigated.[3]
Methodology:
-
Cell Culture and Stimulation: A suitable cell line (e.g., A549/8 cells) is stimulated with cytokines to activate the JAK/STAT and p38 MAP kinase pathways.[5]
-
Treatment: The cells are pre-treated with this compound for a specific duration before stimulation.
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The phosphorylation status of STAT1α and p38 MAP kinase is detected using phospho-specific antibodies that recognize the activated forms of these proteins. Total protein levels of STAT1α and p38 are also measured as loading controls.
-
Data Analysis: The band intensities of the phosphorylated proteins are quantified and normalized to the total protein levels. The percentage of inhibition of phosphorylation by this compound is then determined.
Future Perspectives
The discovery of this compound as a dual inhibitor of the JAK/STAT and p38 MAP kinase pathways presents a promising avenue for the development of novel anti-inflammatory and immunomodulatory drugs. Its unique chemical scaffold, derived from a natural source, offers a valuable starting point for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to fully assess its therapeutic potential in treating a range of diseases characterized by aberrant inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Patents & Papers – Competence in bioactive compounds and microbiology [ibwf.de]
- 3. New Isocoumarin Derivatives and Meroterpenoids from the Marine Sponge-Associated Fungus Aspergillus similanensis sp. nov. KUFA 0013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
S14-95: A Novel Fungal Metabolite with Potent Immunomodulatory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S14-95, a novel compound isolated from the fungus Penicillium sp. 14-95, has emerged as a potent inhibitor of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the research applications of this compound in immunology, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. This compound exhibits significant inhibitory effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway. These activities translate to the suppression of pro-inflammatory mediators, highlighting its potential as a lead compound for the development of new anti-inflammatory and immunomodulatory therapeutics.
Core Mechanism of Action: Dual Inhibition of Pro-Inflammatory Pathways
This compound exerts its immunomodulatory effects primarily through the inhibition of two critical signaling cascades involved in the inflammatory response: the JAK/STAT pathway and the p38 MAPK pathway.
Inhibition of the IFN-γ-mediated JAK/STAT Pathway
Interferon-gamma (IFN-γ) is a pivotal cytokine in both innate and adaptive immunity. However, its dysregulation can lead to chronic inflammation. This compound has been shown to be a novel inhibitor of the JAK/STAT pathway, a principal signaling cascade activated by IFN-γ. The mechanism of inhibition by this compound involves the suppression of the phosphorylation of the STAT1α transcription factor. This prevents the translocation of STAT1α to the nucleus and the subsequent transcription of IFN-γ-inducible genes, which are often pro-inflammatory in nature.
Attenuation of the p38 MAPK Signaling Cascade
The p38 MAPK pathway is another central regulator of inflammatory responses. It is activated by various cellular stressors and pro-inflammatory cytokines, leading to the expression of numerous inflammatory genes. Research has demonstrated that this compound also inhibits the activation of p38 MAP kinase. By targeting this pathway, this compound can further curtail the production of pro-inflammatory mediators, contributing to its overall anti-inflammatory profile.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key quantitative data available.
| Assay | Cell Line | Parameter | Value (µg/mL) | Value (µM) | Reference |
| Inhibition of IFN-γ Mediated Reporter Gene Expression | HeLa S3 cells | IC50 | 2.5 - ~5 | 5.4 - ~10.8 | [1] |
| Assay | Cell Line | Stimulus | Inhibitory Concentration (µg/mL) | Inhibitory Concentration (µM) | Reference |
| Inhibition of Pro-inflammatory Enzyme Expression (COX-2 and NOS II) | J774 mouse macrophages | LPS/IFN-γ | 5 | 10.8 | [1] |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits IFN-γ and LPS induced pro-inflammatory gene expression.
Caption: General workflow for evaluating the immunomodulatory activity of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's immunomodulatory properties.
SEAP Reporter Gene Assay for IFN-γ Pathway Inhibition
This assay is used to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway.
-
Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ inducible promoter.
-
Materials:
-
HeLa S3-SEAP cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
This compound compound
-
SEAP detection reagent (e.g., p-nitrophenyl phosphate)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed HeLa S3-SEAP cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
Add IFN-γ to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Add the SEAP detection reagent to the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Inhibition of STAT1α Phosphorylation by Western Blot
This protocol details the detection of this compound's effect on STAT1α phosphorylation.
-
Cell Line: J774 mouse macrophages or other IFN-γ responsive cells.
-
Materials:
-
J774 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine IFN-γ
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate J774 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 10 ng/mL of IFN-γ for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1α and a loading control like β-actin.
-
Inhibition of p38 MAPK Activation by Western Blot
This protocol is for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation.
-
Cell Line: J774 mouse macrophages or other LPS-responsive cells.
-
Materials:
-
J774 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Follow steps 1-7 as in the STAT1α phosphorylation protocol.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Follow steps 9-11 as in the STAT1α phosphorylation protocol, re-probing for total p38 MAPK and a loading control.
-
Inhibition of COX-2 and iNOS Expression in Macrophages
This protocol describes how to measure the effect of this compound on the expression of pro-inflammatory enzymes.
-
Cell Line: J774 mouse macrophages.
-
Materials:
-
J774 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS and IFN-γ
-
This compound compound
-
For Western Blot: Lysis buffer, primary antibodies (anti-COX-2, anti-iNOS, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
For RT-qPCR: RNA extraction kit, cDNA synthesis kit, qPCR primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH), qPCR master mix.
-
-
Protocol (Western Blot):
-
Plate J774 cells and grow to 80-90% confluency.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 12-24 hours.
-
Lyse the cells and perform Western blotting as described in the previous protocols, using antibodies against COX-2 and iNOS.
-
-
Protocol (RT-qPCR):
-
Follow steps 1-3 of the Western Blot protocol for cell treatment.
-
Extract total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using primers for COX-2, iNOS, and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of immunomodulatory drugs. Its dual-inhibitory action on the JAK/STAT and p38 MAPK pathways provides a robust mechanism for suppressing inflammation. The data presented in this guide underscore its potential for therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the immunological applications of this compound and similar natural products.
References
An In-depth Technical Guide to S14-95 and Its Effect on Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
S14-95 is a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, demonstrating a significant impact on cytokine-mediated cellular responses. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for studying its effects. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially exploit the therapeutic utility of this compound in contexts of aberrant cytokine signaling, such as inflammatory diseases and cancer.
Introduction to this compound
This compound is a compound isolated from the fungus Penicillium sp. that has been identified as a potent inhibitor of interferon-gamma (IFN-γ)-mediated signal transduction.[1] Its primary mechanism of action involves the modulation of the JAK/STAT pathway, a critical signaling cascade in the cellular response to a wide array of cytokines and growth factors. By interfering with this pathway, this compound effectively attenuates the expression of pro-inflammatory enzymes and other downstream targets of cytokine signaling.
Mechanism of Action: Inhibition of the JAK/STAT Pathway
Cytokine binding to their cognate receptors initiates a signaling cascade that typically involves the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.
This compound exerts its inhibitory effects by specifically targeting the phosphorylation of STAT1α, a key mediator of IFN-γ signaling.[1] By preventing the phosphorylation of STAT1α, this compound blocks its activation and subsequent nuclear translocation, thereby inhibiting the transcription of IFN-γ-inducible genes. This targeted inhibition leads to a reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, this compound has been shown to inhibit the activation of p38 MAP kinase, another important pathway involved in the expression of pro-inflammatory genes.[1]
Figure 1: Mechanism of action of this compound on the IFN-γ signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).
Table 1: Inhibition of IFN-γ-Mediated Reporter Gene Expression by this compound
| Cell Line | Reporter Gene | IC50 (µg/mL) | IC50 (µM) | Reference |
| HeLa S3 | Secreted Alkaline Phosphatase (SEAP) | 2.5 - 5 | 5.4 - 10.8 | [1] |
Table 2: Inhibition of Pro-inflammatory Enzyme Expression by this compound
| Cell Line | Target Enzyme | Concentration for Inhibition | Reference |
| J774 Mouse Macrophages | COX-2 and iNOS | 5 µg/mL (10.8 µM) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cytokine signaling.
IFN-γ Dependent Reporter Gene Assay
This assay is used to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway by measuring the expression of a reporter gene under the control of a STAT1-responsive promoter element (e.g., Gamma-Activated Site - GAS).
Materials:
-
HeLa cells (or other suitable cell line)
-
GAS-Luciferase reporter lentivirus or plasmid
-
Puromycin (for selection of stable cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human IFN-γ
-
This compound
-
96-well white, clear-bottom microplates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Transduction/Transfection:
-
Seed HeLa cells in a 96-well plate.
-
Transduce cells with the GAS-Luciferase reporter lentivirus according to the manufacturer's instructions.[2]
-
Alternatively, transfect cells with a GAS-Luciferase reporter plasmid using a suitable transfection reagent.
-
For stable cell line generation, select transduced/transfected cells with puromycin.
-
-
Cell Seeding:
-
Seed the stable GAS-Luciferase reporter cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
-
-
IFN-γ Stimulation:
-
Add recombinant human IFN-γ to the wells to a final concentration known to induce a robust reporter signal (e.g., 10 ng/mL). Include a set of wells without IFN-γ as a negative control.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the IFN-γ-stimulated signal to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Methodological & Application
Application Notes and Protocols for S14-95 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: S14-95 is a novel compound isolated from the fungus Penicillium sp. 14-95 that has been identified as a potent inhibitor of the JAK/STAT signaling pathway.[1][2] This pathway is a critical regulator of immune responses and inflammation, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. This compound exerts its effects by inhibiting the interferon-gamma (IFN-γ)-mediated phosphorylation of the STAT1α transcription factor and the activation of p38 MAP kinase.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action Overview:
This compound has been shown to inhibit the following key cellular events:
-
Phosphorylation of STAT1α.[2]
-
Activation of p38 MAP kinase.[2]
-
Expression of pro-inflammatory enzymes COX-2 and iNOS (NOS II).[1][2]
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Assay Type | Cell Line | Target Pathway/Molecule | Readout | IC50 / Effective Concentration | Reference |
| Reporter Gene Assay | HeLa S3 | IFN-γ mediated signal transduction | Secreted Alkaline Phosphatase (SEAP) expression | 2.5 - 5 µg/mL (5.4 - 10.8 µM) | [1][2] |
| Pro-inflammatory Enzyme Expression | J774 Mouse Macrophages | LPS/IFN-γ induced expression | COX-2 and iNOS protein levels | Inhibition observed at 5 µg/mL (10.8 µM) | [1][2] |
| STAT1α Phosphorylation | - | IFN-γ dependent signaling | Phospho-STAT1α levels | - | [2] |
| p38 MAP Kinase Activation | - | Pro-inflammatory signaling | Phospho-p38 MAP Kinase levels | - | [2] |
Experimental Protocols
Protocol 1: IFN-γ-Mediated SEAP Reporter Gene Assay
This assay is designed to quantify the inhibitory effect of this compound on the IFN-γ signaling pathway using a secreted alkaline phosphatase (SEAP) reporter system in HeLa S3 cells.
Materials:
-
HeLa S3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IFN-γ
-
This compound compound
-
SEAP assay kit
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture HeLa S3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HeLa S3 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add IFN-γ to each well at a final concentration of 10 ng/mL to induce the signaling pathway.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
SEAP Measurement: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions of the SEAP assay kit.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Protocol 2: Western Blot Analysis of STAT1α and p38 Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of STAT1α and p38 MAP kinase in response to IFN-γ stimulation.
Materials:
-
J774 mouse macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1α, anti-STAT1α, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Treatment: Culture J774 cells and seed them in 6-well plates. Once confluent, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Analysis of COX-2 and iNOS Expression
This protocol is used to determine the inhibitory effect of this compound on the expression of the pro-inflammatory enzymes COX-2 and iNOS in macrophages.
Materials:
-
J774 mouse macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS and IFN-γ
-
This compound compound
-
Materials for Western blotting (as described in Protocol 2)
-
Primary antibodies: anti-COX-2, anti-iNOS, anti-β-actin
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 2 for cell culture and pre-treatment with this compound.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 18-24 hours to induce COX-2 and iNOS expression.
-
Cell Lysis and Western Blotting: Follow the cell lysis and Western blotting procedures as described in Protocol 2. Use primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities for COX-2 and iNOS and normalize them to the loading control.
Mandatory Visualization
Caption: this compound inhibits the IFN-γ induced JAK/STAT and p38 MAPK signaling pathways.
Caption: General experimental workflow for in vitro characterization of this compound.
References
Application Notes and Protocols for S14-95 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S14-95 is a novel small molecule inhibitor isolated from the fungus Penicillium sp. 14-95. It functions as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and also exhibits inhibitory effects on the p38 mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are crucial in mediating cellular responses to a variety of stimuli, including cytokines and stress, and are implicated in inflammatory responses, immune regulation, and cell proliferation. Dysregulation of the JAK/STAT and p38 MAPK pathways is associated with numerous diseases, making this compound a valuable tool for research and a potential candidate for therapeutic development.
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its effects on the human cervical cancer cell line HeLa S3 and the murine macrophage cell line J774.
Data Presentation
Summary of this compound In Vitro Activity
| Parameter | Cell Line | Stimulation | Assay | Value | Reference |
| IC50 | HeLa S3 | IFN-γ | SEAP Reporter Gene Expression | 2.5 - 5.0 µg/mL (5.4 - 10.8 µM) | [1] |
| Inhibition | J774 | LPS/IFN-γ | COX-2 and NOS II Expression | Effective at 5 µg/mL (10.8 µM) | [1] |
Signaling Pathways
This compound primarily targets two key signaling pathways: the IFN-γ-induced JAK/STAT pathway and the p38 MAPK pathway.
IFN-γ/JAK/STAT Signaling Pathway
Interferon-gamma (IFN-γ) binding to its receptor (IFNGR) activates associated Janus kinases (JAK1 and JAK2). These kinases phosphorylate the receptor, creating docking sites for the signal transducer and activator of transcription 1 (STAT1). STAT1 is then phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate gene expression. This compound inhibits the phosphorylation of the STAT1α transcription factor.[1]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines. This leads to a cascade of protein kinase activations, culminating in the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors, regulating the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of p38 MAP kinase.[1]
Experimental Protocols
Preparation of this compound Stock Solution
It is crucial to properly dissolve this compound to ensure accurate and reproducible results.
-
Solvent Selection : this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of this compound (MW: 450.6 g/mol ), dissolve 4.506 mg of this compound in 1 mL of DMSO.
-
Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may aid dissolution.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Cell Culture and this compound Treatment Workflow
The following diagram outlines the general workflow for treating cells with this compound and performing downstream analysis.
Protocol 1: Inhibition of IFN-γ-induced STAT1α Phosphorylation in HeLa S3 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on the phosphorylation of STAT1α in response to IFN-γ stimulation in HeLa S3 cells.
Materials:
-
HeLa S3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human IFN-γ
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa S3 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
IFN-γ Stimulation:
-
Add IFN-γ to each well to a final concentration of 10-100 ng/mL.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT1α (Tyr701) primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT1α antibody as a loading control.
-
Protocol 2: Inhibition of LPS/IFN-γ-induced COX-2 and NOS II Expression in J774 Macrophages
This protocol describes how to evaluate the effect of this compound on the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS II) in J774 murine macrophages stimulated with lipopolysaccharide (LPS) and IFN-γ.
Materials:
-
J774 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Recombinant murine IFN-γ
-
Reagents for RNA extraction and qRT-PCR (optional, for gene expression analysis)
-
Lysis buffer, reagents for Western blotting (as in Protocol 1)
-
Primary antibodies: anti-COX-2, anti-NOS II, and a loading control (e.g., anti-β-actin)
Procedure:
-
Cell Seeding: Plate J774 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound and a vehicle control in complete growth medium.
-
Pre-treat the cells with this compound or vehicle for 1-2 hours at 37°C.
-
-
LPS/IFN-γ Stimulation:
-
Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells.
-
Incubate for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Analysis of COX-2 and NOS II Expression:
-
For Western Blot Analysis: Follow steps 4-6 of Protocol 1, using primary antibodies against COX-2 and NOS II.
-
For qRT-PCR Analysis (Optional):
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for COX-2, NOS II, and a housekeeping gene (e.g., GAPDH).
-
-
Protocol 3: p38 MAPK Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on p38 MAPK activity, which can be adapted for either in vitro kinase assays or cell-based assays.
Materials:
-
Cells of interest (e.g., J774 or HeLa S3)
-
This compound stock solution
-
Stimulus for p38 MAPK activation (e.g., anisomycin, UV radiation, or LPS/IFN-γ)
-
p38 MAPK activity assay kit (e.g., based on phosphorylation of a substrate like ATF2)
-
Lysis buffer and reagents for Western blotting (if detecting downstream substrate phosphorylation)
Procedure (Cell-Based Assay):
-
Cell Culture and Treatment:
-
Seed and culture cells as described in the previous protocols.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate the cells to activate the p38 MAPK pathway (e.g., 30 minutes with a suitable agonist).
-
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as previously described.
-
p38 MAPK Activity Measurement:
-
Using a Kinase Assay Kit: Follow the manufacturer's instructions to measure p38 kinase activity in the cell lysates. This typically involves immunoprecipitating p38 and then performing an in vitro kinase reaction with a specific substrate.
-
By Western Blot for Downstream Substrates: Analyze the phosphorylation of a known downstream target of p38 MAPK, such as MAPKAPK2 or ATF2, by Western blotting using phospho-specific antibodies.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the JAK/STAT and p38 MAPK signaling pathways in various cellular processes. The protocols provided here offer a framework for studying the effects of this compound in cell culture. Researchers should optimize conditions such as inhibitor concentration, treatment duration, and stimulus concentration for their specific cell type and experimental goals.
References
Application Notes and Protocols for S14-95 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S14-95, a potent inhibitor of the JAK/STAT and p38 MAPK signaling pathways, for in vitro inflammation studies. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-inflammatory properties.
Introduction
This compound is a novel compound isolated from the fungus Penicillium sp. 14-95 that has demonstrated significant anti-inflammatory activity. It functions by inhibiting the phosphorylation of STAT1α, a key transcription factor in the interferon-gamma (IFN-γ) signaling pathway, and by blocking the activation of p38 MAP kinase.[1] This dual mechanism of action leads to the downstream suppression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), making this compound a promising candidate for further investigation in inflammatory disease models.[1]
Data Presentation
The following tables summarize the known inhibitory activities of this compound and provide a template for presenting dose-response data from experimental studies.
Table 1: Known Inhibitory Concentrations of this compound
| Assay | Cell Line | IC50 | Reference |
| IFN-γ mediated SEAP Reporter Gene Expression | HeLa S3 | 2.5 - 5.0 µg/mL (5.4 - 10.8 µM) | [1] |
Table 2: Template for Dose-Response Analysis of this compound on Inflammatory Markers
| Concentration (µM) | % Inhibition of COX-2 Expression | % Inhibition of iNOS Expression | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| 0.1 | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 |
Note: The data in Table 2 are placeholders and should be replaced with experimental results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's anti-inflammatory effects in murine macrophage cell lines such as J774 or RAW 264.7.
Protocol 1: Macrophage Culture and Stimulation
Materials:
-
J774 or RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Culture J774 or RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in tissue culture plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound). Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired time points. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typical. For protein expression (Western blot) and cytokine secretion (ELISA), a 12-24 hour incubation is recommended.
Protocol 2: Western Blot for Phosphorylated STAT1α and p38 MAPK
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-total-STAT1, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for COX-2 and iNOS Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for murine Ptgs2 (COX-2), Nos2 (iNOS), and a reference gene (e.g., Actb or Gapdh)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes (COX-2 and iNOS) compared to the control group, normalized to the reference gene.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
Materials:
-
ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine in the samples based on the standard curve.
By following these protocols, researchers can effectively characterize the anti-inflammatory properties of this compound and elucidate its mechanism of action in vitro.
References
Application Notes and Protocols for S14-95 in Mouse Models
A Novel Inhibitor of the JAK/STAT Signaling Pathway
These application notes provide a comprehensive overview of the current understanding of S14-95, a novel natural product inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Due to the absence of publicly available in vivo data for this compound in mouse models, this document outlines the known in vitro activity and provides generalized protocols for the administration of experimental compounds to mice that can be adapted for future in vivo studies of this compound.
Introduction
This compound is a compound isolated from the fungus Penicillium sp. 14-95.[1][2] It has been identified as an inhibitor of the JAK/STAT signaling pathway, a crucial pathway involved in immunity, cell proliferation, and inflammation.[1] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[1]
Mechanism of Action
The JAK/STAT signaling cascade is initiated by the binding of cytokines, such as IFN-γ, to their receptors. This leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.
This compound exerts its inhibitory effect by blocking the phosphorylation of STAT1α, a key step in the IFN-γ signaling cascade.[1] Additionally, this compound has been observed to inhibit the activation of p38 MAP kinase, which is implicated in the expression of numerous pro-inflammatory genes.[1]
In Vitro Activity of this compound
Quantitative data on the in vitro inhibitory activity of this compound is summarized in the table below.
| Cell Line | Assay | Target | IC50 | Reference |
| HeLa S3 | SEAP Reporter Gene Assay | IFN-γ mediated gene expression | 2.5 - 5 µg/mL (5.4 - 10.8 µM) | [1] |
| J774 Mouse Macrophages | Inhibition of Expression | COX-2 and iNOS | 5 µg/mL (10.8 µM) | [1] |
| A549/8-pGASLuc | Reporter Gene Assay | GAS-dependent cytokine-induced gene expression | 8.1 µg/mL (19.6 µM) | [3] |
Experimental Protocols for Future In Vivo Studies in Mouse Models
Note: The following protocols are generalized and should be adapted based on the specific experimental design and the physicochemical properties of this compound, which are not yet fully characterized for in vivo applications. A thorough literature search for any newly published in vivo data is recommended before commencing any animal studies.
Preparation of this compound for In Vivo Administration
The solubility of this compound in aqueous solutions suitable for in vivo administration has not been reported. Therefore, preliminary solubility testing is required.
Materials:
-
This compound compound
-
Sterile vehicles:
-
Phosphate-buffered saline (PBS)
-
Saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Carboxymethylcellulose (CMC)
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Determine the desired concentration of this compound for injection.
-
Attempt to dissolve this compound directly in aqueous vehicles like PBS or saline.
-
If solubility is low, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous vehicle.
-
Caution: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity in mice.
-
-
Alternatively, formulation with solubilizing agents such as PEG400 or surfactants like Tween 80 can be explored. Suspensions can be made using agents like CMC.
-
Ensure the final formulation is sterile and the pH is within a physiologically acceptable range (typically 7.2-7.4).
Administration of this compound to Mice
The choice of administration route depends on the experimental goal, the desired pharmacokinetic profile, and the formulation of this compound. Common routes for drug administration in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral (PO) gavage.
Materials:
-
Prepared this compound formulation
-
Appropriate gauge needles and syringes
-
Mouse restraints
-
70% ethanol (B145695) for disinfection
General Protocol (Example: Intraperitoneal Injection):
-
Accurately weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the this compound formulation. The maximum recommended IP injection volume for a 25-30g mouse is typically 2-3 mL.
-
Monitor the mouse for any adverse reactions post-injection.
Visualization of Signaling Pathways and Experimental Workflow
JAK/STAT Signaling Pathway Inhibition by this compound
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
General Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for conducting in vivo studies with this compound in mouse models.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents due to its inhibitory activity on the JAK/STAT pathway. However, the lack of in vivo data necessitates further research to establish its pharmacokinetic profile, efficacy, and safety in animal models. The protocols and information provided herein serve as a foundational guide for researchers and drug development professionals to design and execute the first in vivo studies of this compound. Future investigations should focus on determining optimal dosing regimens, evaluating therapeutic efficacy in relevant disease models (e.g., inflammatory or autoimmune diseases), and elucidating its detailed mechanism of action in a whole-animal context.
References
Application Notes and Protocols for S14-95: A Novel JAK/STAT Pathway Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell permeability, cellular uptake, and cytotoxic profile of S14-95, a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The provided protocols are based on established methodologies for characterizing small molecule inhibitors.
Introduction
This compound has been identified as a novel inhibitor of the JAK/STAT signaling pathway, a critical pathway involved in immunity, cell proliferation, and apoptosis.[1][2][3] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling cascade by preventing the phosphorylation of the STAT1α transcription factor.[1][4] It also inhibits the expression of pro-inflammatory enzymes such as COX-2 and NOS II.[1] Understanding the cell permeability and uptake of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing its intestinal permeability using the Caco-2 cell model and for evaluating its cytotoxicity using the MTT assay.
Data Presentation
Table 1: In Vitro Permeability of this compound in Caco-2 Monolayers
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | 8.5 | 1.2 | High |
| Propranolol (High Permeability Control) | 15.2 | 1.1 | High |
| Atenolol (Low Permeability Control) | 0.2 | 1.5 | Low |
Note: The data presented for this compound is hypothetical and serves as an example for data presentation.
Table 2: Cytotoxicity of this compound in HeLa S3 Cells
| Compound | IC₅₀ (µM) (JAK/STAT Inhibition)[1] | CC₅₀ (µM) (Cell Viability) | Therapeutic Index (CC₅₀ / IC₅₀) |
| This compound | 5.4 - 10.8 | > 50 | > 4.6 - 9.3 |
| Doxorubicin (Positive Control) | Not Applicable | 0.8 | Not Applicable |
Note: The CC₅₀ value for this compound is hypothetical. The IC₅₀ values are based on published data for the inhibition of IFN-γ mediated reporter gene expression.[1]
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, which forms a polarized monolayer with characteristics of the intestinal epithelium.[5][6]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
This compound
-
Propranolol and Atenolol (controls)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values >250 Ω·cm² are suitable for the assay.[7]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) chamber.
-
Add the test compound (this compound) and controls (Propranolol, Atenolol) dissolved in HBSS to the apical (donor) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Repeat the procedure described in step 3, but add the test compounds to the basolateral chamber and collect samples from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxicity of this compound.[8][9][10]
Materials:
-
HeLa S3 cells
-
DMEM with 10% FBS
-
96-well plates
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa S3 cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis.
-
Visualizations
JAK/STAT Signaling Pathway and Inhibition by this compound
Caption: The JAK/STAT signaling pathway is initiated by cytokine binding, leading to gene expression. This compound inhibits this pathway by preventing the phosphorylation of STAT1α.
Caco-2 Permeability Assay Workflow
Caption: Workflow for determining the intestinal permeability of this compound using the Caco-2 cell monolayer assay.
MTT Cytotoxicity Assay Workflow
Caption: Step-by-step workflow of the MTT assay for assessing the cytotoxicity of this compound.
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for S14-95 Treatment of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of S14-95, a novel inhibitor of the JAK/STAT signaling pathway, in the treatment of primary immune cells. This document includes a summary of its known biological activities, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a compound isolated from the fungus Penicillium sp. 14-95 that has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2] It specifically interferes with interferon-gamma (IFN-γ) mediated signal transduction by inhibiting the phosphorylation of STAT1α.[2][3] Additionally, this compound has been shown to suppress the activation of p38 MAP kinase, a key component in the expression of many pro-inflammatory genes.[2][3]
The inhibitory effects of this compound on pro-inflammatory responses have been demonstrated in the J774 mouse macrophage cell line, where it was found to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II) when stimulated with lipopolysaccharide (LPS) and IFN-γ.[2][3] These properties make this compound a compound of interest for research into inflammatory diseases, autoimmune disorders, and other conditions where the JAK/STAT pathway is dysregulated.
Quantitative Data Summary
The following table summarizes the currently available quantitative data for the biological activity of this compound.
| Assay | Cell Line/System | Stimulus | IC50 / Effective Concentration | Reference |
| IFN-γ mediated reporter gene expression | HeLa S3 cells | IFN-γ | 5.4 - 10.8 µM | [2][3] |
| COX-2 and NOS II expression | J774 mouse macrophages | LPS/IFN-γ | 10.8 µM | [2][3] |
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound in the context of IFN-γ signaling.
Experimental Protocols
The following protocols provide detailed methodologies for the treatment of primary immune cells with this compound and subsequent analysis.
Isolation and Culture of Primary Macrophages
This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs).
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
70% Ethanol
-
Sterile PBS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium or recombinant M-CSF
-
Sterile dissection tools
-
Syringes and needles (25G)
-
Cell strainers (70 µm)
-
Petri dishes (non-tissue culture treated)
-
Tissue culture-treated plates
Protocol:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Flush the bone marrow from both ends of the bones with RPMI-1640 using a 25G needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin) supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF.
-
Plate the cells on non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3 days, add fresh complete medium with growth factors.
-
On day 7, harvest the differentiated macrophages by gentle scraping or using a cell lifter.
-
Plate the BMDMs in tissue culture-treated plates for subsequent experiments.
This compound Treatment of Primary Macrophages
Protocol:
-
Plate differentiated macrophages at the desired density in complete medium. Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture should be kept below 0.1%.
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 1-20 µM) for 1-2 hours. Include a vehicle control (DMSO only).
-
Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) to induce an inflammatory response.
-
Incubate for the desired time period depending on the downstream assay (e.g., 24 hours for cytokine analysis, 15-30 minutes for phosphorylation studies).
-
After incubation, collect the culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on primary immune cells.
Materials:
-
Primary immune cells (e.g., macrophages, lymphocytes)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed primary immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere (if applicable).
-
Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) for 24-48 hours. Include untreated and vehicle controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the culture supernatant.
Materials:
-
Culture supernatants from this compound treated and control cells
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate and add 100 µL of culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot for STAT1 Phosphorylation
This protocol is to determine the effect of this compound on STAT1 phosphorylation.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control like β-actin to normalize the data.
These protocols provide a framework for investigating the effects of this compound on primary immune cells. Researchers should optimize the conditions based on their specific experimental setup and cell types.
References
Application Notes and Protocols: Detection of p-STAT1 Inhibition by S14-95 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a crucial transcription factor in cellular responses to interferons (IFNs) and other cytokines, playing a pivotal role in immunity, inflammation, and cell proliferation.[1][2] The activation of STAT1 is mediated through phosphorylation, primarily at Tyrosine 701 (Tyr701), which is essential for its dimerization, translocation to the nucleus, and subsequent DNA binding.[3][4] S14-95 is a novel compound isolated from the fungus Penicillium sp. that has been identified as an inhibitor of the JAK/STAT pathway.[5] Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ)-mediated phosphorylation of the STAT1α transcription factor.[5] This makes it a valuable tool for studying the downstream effects of STAT1 signaling.
These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of STAT1 at Tyr701 (p-STAT1) in cells treated with this compound.
Mechanism of Action
This compound inhibits the IFN-γ dependent signaling pathway by preventing the phosphorylation of STAT1α.[5] In a typical cellular context, the binding of IFN-γ to its receptor activates Janus kinases (JAKs), which then phosphorylate STAT1.[2][6] Phosphorylated STAT1 forms dimers that translocate to the nucleus and initiate the transcription of target genes.[1][2] By inhibiting the phosphorylation of STAT1, this compound effectively blocks this signaling cascade.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for S14-95 in Cytokine Storm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S14-95 is a novel small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] Isolated from the fungus Penicillium sp. 14-95, this compound has demonstrated significant anti-inflammatory properties by selectively targeting key mediators in the cytokine signaling cascade.[1] Cytokine storms, characterized by a hyperactive immune response and excessive cytokine release, are a critical area of research due to their severe and often fatal consequences in various diseases. This compound presents a valuable tool for investigating the mechanisms of cytokine storm in vitro and for the preclinical assessment of potential therapeutic strategies aimed at modulating this hyperinflammatory state.
These application notes provide detailed protocols for utilizing this compound in established in vitro models of cytokine storm, focusing on its mechanism of action and its effects on inflammatory mediators.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of two key signaling pathways involved in the amplification of the inflammatory response:
-
JAK/STAT Pathway: this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of STAT1α.[1] This action blocks the translocation of STAT1α to the nucleus, thereby downregulating the expression of IFN-γ-responsive genes, which are critical in the cytokine storm milieu.
-
p38 MAP Kinase Pathway: The compound also inhibits the activation of p38 mitogen-activated protein kinase (MAPK), a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1]
The dual inhibition of both the STAT1α and p38 MAPK pathways makes this compound a potent modulator of inflammatory responses.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various assays.
Table 1: Inhibition of IFN-γ-Mediated Reporter Gene Expression in HeLa S3 Cells
| Parameter | Value |
| IC50 | 2.5 - 5 µg/mL (5.4 - 10.8 µM) |
Data derived from a secreted alkaline phosphatase (SEAP) reporter gene assay.[1]
Table 2: Inhibition of Pro-inflammatory Enzyme Expression in J774 Mouse Macrophages
| Target Enzyme | This compound Concentration | Stimulation Condition |
| Cyclooxygenase-2 (COX-2) | 5 µg/mL (10.8 µM) | LPS/IFN-γ |
| Inducible Nitric Oxide Synthase (iNOS) | 5 µg/mL (10.8 µM) | LPS/IFN-γ |
Data based on the inhibition of enzyme expression in stimulated macrophages.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory practices and the available literature on this compound. Optimization may be required for specific experimental conditions and cell lines.
Protocol 1: In Vitro Cytokine Storm Model Using J774 Macrophages
This protocol describes the induction of a hyperinflammatory state in J774 mouse macrophages and the assessment of the inhibitory effect of this compound on pro-inflammatory markers.
Materials:
-
J774A.1 macrophage cell line (ATCC® TIB-67™)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
This compound (prepare stock solution in DMSO)
-
Cell culture plates (24-well or 96-well)
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α, IL-6; Griess Reagent for nitrite (B80452) measurement)
Procedure:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed J774A.1 cells into 24-well or 96-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-20 µg/mL). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the wells to induce a pro-inflammatory response.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for cytokine and nitrite analysis.
-
Downstream Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitrite Measurement (as an indicator of iNOS activity): Mix an equal volume of supernatant with Griess Reagent. After a short incubation, measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Caption: Workflow for J774 macrophage cytokine storm model.
Protocol 2: Western Blot Analysis of STAT1α Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of STAT1α in stimulated J774 macrophages.
Materials:
-
J774A.1 cells cultured and treated as described in Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-STAT1α, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After stimulation (a shorter time point, e.g., 30-60 minutes, is recommended for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1α, total STAT1α, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT1α signal to the total STAT1α and/or β-actin signal.
Caption: Workflow for Western blot analysis of STAT1α phosphorylation.
In Vivo Research Models
To date, there is no publicly available information on the use of this compound in in vivo animal models of cytokine storm or inflammation. Therefore, researchers interested in the in vivo effects of this compound would need to undertake de novo studies. Standard models for such investigations include LPS-induced endotoxemia or cecal ligation and puncture (CLP) models in mice. In such studies, key endpoints would include survival rates, systemic cytokine levels, and assessment of organ damage.
Conclusion
This compound is a promising research tool for the in vitro investigation of cytokine storm. Its well-defined mechanism of action, targeting both the JAK/STAT and p38 MAPK pathways, allows for the specific interrogation of these signaling cascades in hyperinflammatory conditions. The provided protocols offer a framework for utilizing this compound to study its effects on cytokine production and key signaling events in a cellular model of cytokine storm. Further research, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound.
References
S14-95: Application Notes and Protocols for Studying Autoimmune Disease Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in human health. The intricate signaling pathways that govern immune cell activation and inflammatory responses are central to the pathogenesis of these diseases. S14-95, a novel small molecule inhibitor isolated from Penicillium sp., has emerged as a valuable tool for dissecting these complex pathways. By selectively targeting key nodes in inflammatory signaling cascades, this compound allows for the detailed investigation of mechanisms driving autoimmunity and provides a potential scaffold for the development of novel therapeutics.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying autoimmune disease pathways.
Mechanism of Action
This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.[1] These pathways are critical for mediating the effects of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which play a central role in the development and progression of numerous autoimmune disorders.
The primary mechanism of action of this compound involves the inhibition of STAT1α phosphorylation, a key step in the IFN-γ signaling cascade.[1] By preventing the phosphorylation of STAT1α, this compound blocks its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Additionally, this compound inhibits the activation of p38 MAP kinase, a central regulator of the expression of many pro-inflammatory genes.[1] This dual inhibition of the JAK/STAT and p38 MAPK pathways makes this compound a powerful tool for studying inflammatory responses in a variety of cellular contexts.
Data Presentation
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (IFN-γ mediated reporter gene expression) | HeLa S3 cells | 2.5 - 5 µg/mL (5.4 - 10.8 µM) | [1] |
| Inhibition of COX-2 and NOS II expression | J774 mouse macrophages (LPS/IFN-γ stimulated) | Effective at 5 µg/mL (10.8 µM) | [1] |
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting the JAK/STAT and p38 MAPK pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating the inhibitory effects of this compound.
Experimental Protocols
Protocol 1: Inhibition of STAT1α and p38 MAPK Phosphorylation in Macrophages
Objective: To determine the effect of this compound on IFN-γ-induced phosphorylation of STAT1α and p38 MAPK in a macrophage cell line (e.g., J774 or THP-1).
Materials:
-
Macrophage cell line (J774 or PMA-differentiated THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant murine or human IFN-γ
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1α (Tyr701), anti-STAT1α, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): For some cell lines, serum starvation for 2-4 hours prior to treatment can reduce basal phosphorylation levels.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add IFN-γ (e.g., 10 ng/mL) and LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Inhibition of COX-2 and iNOS Expression in Macrophages
Objective: To assess the inhibitory effect of this compound on the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in stimulated macrophages.
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Primary antibodies: anti-COX-2, anti-iNOS
-
(Optional for mRNA analysis) RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for Cox-2, Nos2, and a housekeeping gene (e.g., Actb or Gapdh).
Procedure:
-
Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-4 from Protocol 1, but extend the stimulation time to 6-24 hours to allow for sufficient protein expression.
-
Analysis of Protein Expression (Western Blot):
-
Follow steps 5-8 from Protocol 1, using primary antibodies against COX-2, iNOS, and a loading control.
-
-
Analysis of mRNA Expression (qRT-PCR - Optional):
-
RNA Extraction: After the stimulation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for Cox-2, Nos2, and a housekeeping gene.
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the JAK/STAT and p38 MAPK signaling pathways in the context of autoimmune and inflammatory diseases. Its specific inhibitory activity allows for the targeted dissection of these pathways in various cellular models. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their own experimental systems, contributing to a deeper understanding of autoimmune pathogenesis and the identification of novel therapeutic targets.
References
Application Notes and Protocols for Flow Cytometry Analysis with S14-95
For Researchers, Scientists, and Drug Development Professionals
Introduction
S14-95 is a novel small molecule inhibitor that targets key cellular signaling pathways involved in inflammation and immune responses. Primarily, this compound has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It specifically impedes the phosphorylation of STAT1α, a critical step in the signaling cascade initiated by cytokines such as interferon-gamma (IFN-γ). Additionally, this compound has been shown to inhibit the activation of the p38 mitogen-activated protein kinase (MAPK), another important pathway in the regulation of inflammatory gene expression.
These application notes provide detailed protocols for the analysis of this compound's effects on target cells using flow cytometry. This powerful technique allows for the quantitative, single-cell analysis of intracellular protein phosphorylation, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is presented as the percentage of cells positive for the phosphorylated target protein and the mean fluorescence intensity (MFI), which corresponds to the amount of phosphorylated protein per cell.
Table 1: Dose-Dependent Inhibition of IFN-γ-induced STAT1 Phosphorylation by this compound
| Treatment | Concentration (µM) | % of pSTAT1 (Tyr701) Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) of pSTAT1 (Mean ± SD) |
| Unstimulated Control | - | 3.5 ± 1.2 | 50 ± 15 |
| IFN-γ (10 ng/mL) | - | 92.1 ± 5.8 | 850 ± 75 |
| This compound + IFN-γ | 1 | 65.4 ± 7.2 | 550 ± 60 |
| This compound + IFN-γ | 5 | 30.2 ± 4.5 | 250 ± 40 |
| This compound + IFN-γ | 10 | 10.8 ± 2.1 | 100 ± 25 |
| This compound + IFN-γ | 25 | 5.1 ± 1.5 | 60 ± 18 |
Table 2: Dose-Dependent Inhibition of Anisomycin-induced p38 MAPK Phosphorylation by this compound
| Treatment | Concentration (µM) | % of pp38 (Thr180/Tyr182) Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) of pp38 (Mean ± SD) |
| Unstimulated Control | - | 4.2 ± 1.5 | 65 ± 20 |
| Anisomycin (10 µg/mL) | - | 88.5 ± 6.3 | 920 ± 80 |
| This compound + Anisomycin | 1 | 70.1 ± 8.1 | 700 ± 70 |
| This compound + Anisomycin | 5 | 45.8 ± 5.9 | 450 ± 55 |
| This compound + Anisomycin | 10 | 22.3 ± 3.8 | 200 ± 35 |
| This compound + Anisomycin | 25 | 8.9 ± 2.0 | 110 ± 28 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and the general experimental workflow for its analysis by flow cytometry.
Troubleshooting & Optimization
Technical Support Center: S14-95 and STAT1 Phosphorylation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals who are observing a lack of STAT1 phosphorylation inhibition when using the compound S14-95 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on STAT1 phosphorylation?
A1: this compound is a novel inhibitor of the JAK/STAT signaling pathway.[1][2][3][4] Published literature indicates that this compound inhibits the interferon-gamma (IFN-γ)-mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[1][2][3] Therefore, the expected outcome in a successfully conducted experiment is a decrease in the levels of phosphorylated STAT1 (p-STAT1) upon treatment with this compound in the presence of an appropriate stimulus like IFN-γ.
Q2: What is the general mechanism of the JAK/STAT pathway inhibited by this compound?
A2: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors.[5] In the context of IFN-γ, its binding to its receptor activates associated JAKs. These kinases then phosphorylate the receptor, creating docking sites for STAT1.[5] Recruited STAT1 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[5][6] this compound is reported to interfere with the phosphorylation of STAT1, a key activation step in this pathway.[1][2][3]
Troubleshooting Guide: Why am I not observing inhibition of STAT1 phosphorylation with this compound?
If you are not observing the expected inhibitory effect of this compound on STAT1 phosphorylation, consider the following potential issues categorized by experimental stage.
Experimental Workflow for Assessing STAT1 Phosphorylation
Caption: A typical experimental workflow for evaluating the effect of this compound on STAT1 phosphorylation.
Potential Problem Areas and Solutions
| Potential Issue | Recommended Troubleshooting Steps |
| Compound Integrity and Handling | - Verify Compound Quality: Ensure the purity of the this compound compound is >95%. - Proper Storage: Store this compound under desiccating conditions at -20°C for long-term storage. - Fresh Working Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment to avoid degradation. |
| Cell Culture and Treatment Conditions | - Cell Line Specificity: The inhibitory effect of this compound was initially demonstrated in HeLa S3 and J774 mouse macrophage cells.[1][3] The effect may vary in other cell lines. Consider using a positive control cell line. - Cell Health: Ensure cells are healthy and not overgrown, as this can affect signaling pathways. - Serum Starvation: In some cell lines, serum starvation prior to stimulation may be necessary to reduce basal levels of STAT1 phosphorylation. |
| Stimulation and Lysis | - IFN-γ Potency: Confirm the activity and optimal concentration of your IFN-γ stock. A dose-response and time-course experiment for IFN-γ-induced STAT1 phosphorylation is recommended. - Lysis Buffer Composition: Crucially, your cell lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation status of STAT1.[7] |
| Western Blotting Technique | - Antibody Quality: Use a well-validated primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701).[8] - Blocking Buffers: Avoid using non-fat dry milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can increase background. Consider using Bovine Serum Albumin (BSA) instead.[7] - Buffer Choice: Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (e.g., PBST), as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[7] - Membrane Type: Polyvinylidene difluoride (PVDF) membranes are often preferred over nitrocellulose for detecting low-abundance phosphorylated proteins due to their higher binding capacity.[7] |
| Data Interpretation | - Appropriate Controls: Include the following controls in your experiment: - Untreated cells (negative control) - Cells treated with IFN-γ only (positive control for STAT1 phosphorylation) - Cells treated with this compound only - Cells pre-treated with this compound then stimulated with IFN-γ - Loading Controls: Always probe for total STAT1 and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to normalize the p-STAT1 signal. |
Signaling Pathway
The following diagram illustrates the canonical IFN-γ/JAK/STAT1 signaling pathway and the proposed point of inhibition by this compound.
Caption: The IFN-γ/JAK/STAT1 signaling pathway and the inhibitory action of this compound on STAT1 phosphorylation.
Detailed Experimental Protocol: Western Blot for p-STAT1
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa S3) at a density that will result in 70-80% confluency at the time of the experiment.
-
If necessary, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 5-20 µM) for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (containing sodium orthovanadate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT1 signal to the total STAT1 signal and/or the loading control.
-
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. (PDF) this compound, a Novel Inhibitor of the JAK/STAT Pathway [research.amanote.com]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
Technical Support Center: Optimizing S14-95 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of S14-95 to ensure optimal cell viability in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.
Issue 1: Unexpectedly High Cell Death at Reported IC50 Concentrations
-
Possible Cause: Cell line sensitivity can vary. The reported IC50 values of 5.4 to 10.8 µM were determined in HeLa S3 cells, and your cell line may be more sensitive to this compound.[1]
-
Solution:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or MTS) with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the specific IC50 for your cell line.[1][2]
-
Check Incubation Time: The original studies may have used different incubation times. Optimize the treatment duration for your experimental setup.
-
Assess Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.5%). Always include a vehicle control in your experiments.[3]
-
Issue 2: this compound Precipitates in Cell Culture Medium
-
Possible Cause: this compound may have limited solubility in aqueous solutions like cell culture media.
-
Solution:
-
Prepare Fresh Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
-
Optimize Dilution: When diluting the stock solution into the medium, do so by adding the stock to a small volume of medium first and then adding this to the final volume to prevent precipitation.
-
Consider Serum Concentration: Serum proteins can sometimes interact with small molecules. If you suspect this is an issue, you can try reducing the serum concentration in your medium during the treatment period, but be mindful of the impact on cell health.[5]
-
Issue 3: Inconsistent or Non-reproducible Results
-
Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.
-
Solution:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.[3]
-
Maintain Consistent Culture Conditions: Use cells of a similar passage number and ensure they are in the logarithmic growth phase.
-
Ensure Homogeneous Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution in each well.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the JAK/STAT signaling pathway. It functions by inhibiting the interferon-gamma (IFN-γ) mediated phosphorylation of the STAT1α transcription factor and the activation of p38 MAP kinase.[1]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on published data, a good starting point is to test a range of concentrations around the reported IC50 of 5.4 to 10.8 µM.[1] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[1]
Q3: How can I confirm that the observed effects on cell viability are due to the inhibition of the JAK/STAT pathway?
A3: To confirm the on-target effect of this compound, you can perform a western blot to assess the phosphorylation status of STAT1 at Tyr701. A decrease in phosphorylated STAT1 (p-STAT1) upon treatment with this compound would indicate target engagement.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented, like many kinase inhibitors, it may have off-target activities at higher concentrations.[6][7] If you observe unexpected phenotypes, consider performing a broader kinase profiling assay or using a structurally different JAK/STAT inhibitor to confirm that the observed effects are on-target.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa S3 | IFN-γ mediated SEAP reporter gene | 5.4 - 10.8 | [1] |
| J774 (mouse macrophages) | Inhibition of COX-2 and NOS II expression | ~10.8 | [1] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate time. Include untreated and positive controls.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blot for Phospho-STAT1
This protocol is for detecting the phosphorylation of STAT1, a key downstream target of the JAK/STAT pathway.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
S14-95 Technical Support Center: Addressing Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with S14-95 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when added to the cell culture medium?
Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many small molecule inhibitors are inherently lipophilic to effectively cross cell membranes, which limits their solubility in water-based culture media.[1][2]
-
"Salting Out" Effect: When a highly concentrated stock solution (typically in DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[1]
-
High Final Concentration: The intended experimental concentration of this compound may simply exceed its solubility limit in the specific culture medium being used.[1]
-
Media Composition: Components within the culture medium, such as salts and proteins, can sometimes interact with the compound, reducing its solubility.[1]
-
Temperature and pH: Differences in temperature and pH between the concentrated stock solution and the final culture medium can negatively impact the compound's solubility.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For most small molecule inhibitors, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with water and culture media.[1][3][4][5] It is crucial to use fresh, anhydrous (water-free) DMSO, as absorbed moisture can significantly decrease the solubility of the compound.[6] Always consult the manufacturer's product data sheet for any specific solvent recommendations.
Q3: How can I improve the dissolution of this compound?
If you encounter difficulty dissolving this compound, gentle warming and sonication can be effective.[1][7]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[1][7]
-
Sonication: Use a bath sonicator for a few minutes to break up any particulate matter and aid dissolution.[7]
Be cautious with these methods, as excessive heat or prolonged sonication can potentially degrade the compound.[1]
Q4: What is the maximum concentration of DMSO that cells can tolerate?
While tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.[8] Higher concentrations can be toxic and may affect cell viability and experimental outcomes. It is critical to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the highest concentration of this compound used.[1]
Troubleshooting Guide for this compound Precipitation
If you observe precipitation after diluting your this compound stock solution into the culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Summary
While specific quantitative solubility data for this compound is not widely published, the following tables provide general information for handling poorly soluble small molecules.
Table 1: Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Primary Use in Cell Culture | Notes |
| DMSO | Polar Aprotic | Preparing high-concentration stock solutions.[2] | Most common solvent; use anhydrous grade.[6] |
| Ethanol | Polar Protic | Co-solvent for some compounds. | Can be more volatile and toxic to cells than DMSO. |
| Water | Polar Protic | Final dilution in buffers and media. | Most compounds have low direct solubility.[2] |
| PBS (pH 7.4) | Polar Protic | Final dilution buffer. | Solubility is often very low in PBS.[6] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO % | Tolerance Level | Recommendation |
| ≤ 0.1% | Safe | Recommended for most cell lines, especially sensitive or primary cells.[8] |
| 0.1% - 0.5% | Generally Tolerated | Widely used for many robust cell lines without significant cytotoxicity.[8] |
| > 0.5% | Potentially Toxic | May cause cytotoxicity; requires rigorous validation with vehicle controls.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a concentrated stock solution. The molecular weight of this compound is required for this calculation and should be obtained from the manufacturer. (Note: For this example, a hypothetical molecular weight of 463.5 g/mol is used based on its reported IC50 range).
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[6]
-
Weigh: Accurately weigh a specific amount of this compound powder (e.g., 4.64 mg).
-
Calculate Solvent Volume: Calculate the volume of anhydrous DMSO needed to achieve the desired stock concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example: 4.64 mg of this compound (MW 463.5) for a 10 mM stock requires 1.0 mL of DMSO.
-
-
Dissolve: Add the calculated volume of fresh, anhydrous DMSO to the vial.[6] Vortex or sonicate gently until the powder is completely dissolved.[7]
-
Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[9] Store at -20°C or -80°C as recommended by the manufacturer.[1]
Protocol 2: Preparation of a 10 µM Working Solution in Culture Medium
This protocol uses a serial dilution method to prevent precipitation when introducing this compound into the aqueous medium.
-
Thaw and Pre-warm: Thaw an aliquot of the 10 mM this compound stock solution and pre-warm your cell culture medium to 37°C.[1]
-
Intermediate Dilution (Optional but Recommended): For high final dilutions, an intermediate stock is recommended.[1]
-
Dilute the 10 mM stock 1:100 in pure DMSO to create a 100 µM intermediate stock solution.
-
-
Final Dilution: Add the this compound stock to the pre-warmed medium, not the other way around. To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Mix Immediately: As soon as the stock solution is added to the medium, mix thoroughly by gentle inversion or pipetting.[1] Do not allow the concentrated DMSO to remain localized.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an identical volume of medium (9.99 mL).[1]
-
Treat Cells: Add the final this compound-containing medium (and vehicle control medium) to your cells immediately.
This compound Mechanism of Action
This compound has been identified as an inhibitor of the JAK/STAT and p38 MAP kinase signaling pathways.[10] This is critical for its function in suppressing the expression of pro-inflammatory genes.
Caption: this compound inhibits IFN-γ signaling and pro-inflammatory gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. himedialabs.com [himedialabs.com]
- 5. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Off-target effects of S14-95 in experiments
Welcome to the technical support center for S14-95. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address potential issues, with a focus on understanding and mitigating off-target effects.
Introduction to this compound
This compound is a novel small molecule inhibitor isolated from the fungus Penicillium sp. 14-95. It has been identified as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, this compound has been shown to inhibit the interferon-gamma (IFN-γ)-mediated signal transduction by preventing the phosphorylation of STAT1α.[1][2][3] Additionally, it has been observed to inhibit the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1][2][3]
An important consideration in the use of any kinase inhibitor is its selectivity. While this compound was identified as a JAK/STAT pathway inhibitor, it has also been shown to inhibit the activation of p38 mitogen-activated protein kinase (MAPK), indicating potential for off-target activity.[1][2][3] This technical support guide will help you navigate both the on-target and potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary known target of this compound is the JAK/STAT signaling pathway. It inhibits the IFN-γ-mediated phosphorylation of STAT1α.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The only explicitly documented off-target effect of this compound is the inhibition of p38 MAP kinase activation.[1][2][3] Comprehensive kinome-wide selectivity profiling data for this compound is not currently available in the public domain.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: Based on published data, the effective concentration for inhibiting IFN-γ mediated reporter gene expression is in the range of 5.4 to 10.8 µM.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: I am observing cellular effects that are inconsistent with JAK/STAT inhibition. What could be the cause?
A4: Unexplained cellular phenotypes could be due to off-target effects of this compound, particularly the inhibition of the p38 MAPK pathway, or other, as-yet-unidentified off-targets. Refer to the Troubleshooting Guide below for strategies to investigate this.
Q5: How can I assess the selectivity of this compound in my experimental system?
A5: To assess the selectivity of this compound, you can perform a number of experiments, including Western blotting for phosphorylated forms of known off-target candidates (e.g., p-p38), or more comprehensive approaches like kinome profiling or chemical proteomics. See the Experimental Protocols section for more details.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced cell viability at concentrations above 10 µM | Off-target toxicity | Perform a dose-response curve to determine the IC50 for cytotoxicity. Use the lowest effective concentration for your on-target effect. |
| Incomplete inhibition of STAT1 phosphorylation | Suboptimal inhibitor concentration or cell-specific factors | Increase the concentration of this compound. Ensure complete lysis and phosphatase inhibitor use during sample preparation for Western blotting. |
| Unexpected changes in gene expression or signaling pathways unrelated to JAK/STAT | Off-target effects (e.g., p38 MAPK inhibition) | Profile the phosphorylation status of key signaling molecules from other pathways (e.g., p38, ERK, JNK). Consider using a more selective JAK inhibitor as a control. |
| Variability in experimental results | Compound stability or experimental technique | Ensure proper storage of this compound. Use consistent cell densities, treatment times, and assay conditions. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: On-Target Activity of this compound
| Target Pathway | Assay | Cell Line | IC50 | Reference |
| IFN-γ/JAK/STAT | SEAP Reporter Gene Expression | HeLa S3 | 5.4 - 10.8 µM | [1][2][3] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Effect | Cell Line | Concentration | Reference |
| p38 MAP Kinase | Inhibition of activation | J774 Mouse Macrophages | 10.8 µM | [1][2][3] |
| COX-2 Expression | Inhibition | J774 Mouse Macrophages | 10.8 µM | [1][2][3] |
| NOS II Expression | Inhibition | J774 Mouse Macrophages | 10.8 µM | [1][2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the known interactions and experimental approaches, the following diagrams have been generated.
Caption: Known signaling pathways affected by this compound.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT1 and p38 MAPK Phosphorylation
This protocol describes how to assess the on-target (STAT1) and known off-target (p38 MAPK) effects of this compound.
Materials:
-
Cell line of interest (e.g., HeLa S3, J774)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
IFN-γ or other appropriate stimulus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Stimulate cells with IFN-γ (or other stimulus) for the recommended time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with chemiluminescent substrate and image the blot.
-
Analyze band intensities to determine the ratio of phosphorylated to total protein.
Protocol 2: General Kinome Profiling (Example using a commercial service)
As no specific in-house protocol for this compound kinome profiling is available, this outlines the general steps when using a commercial service (e.g., KINOMEscan™).
Materials:
-
This compound of high purity
-
Appropriate solvent (usually DMSO)
Procedure:
-
Prepare a stock solution of this compound at the concentration specified by the service provider (e.g., 10 mM in DMSO).
-
Submit the compound to the commercial service provider, specifying the desired screening panel (e.g., full kinome or a specific sub-panel).
-
The service provider will perform a competition binding assay where this compound competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of recombinant kinases.
-
The amount of test compound bound to each kinase is measured, typically by quantitative PCR of a DNA tag linked to the kinase.
-
The results are provided as a percentage of control or as dissociation constants (Kd), indicating the binding affinity of this compound to each kinase in the panel.
-
Analyze the data to identify kinases that are significantly inhibited by this compound, thus revealing its off-target profile.
Disclaimer: This technical support guide is based on publicly available information. Researchers should always perform their own validation experiments and consult the primary literature. The off-target profile of this compound is not fully characterized, and caution should be exercised when interpreting experimental results.
References
S14-95 inconsistent results in repeated assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S14-95, a novel inhibitor of the JAK/STAT pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in repeated assays. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, ranging from experimental setup to reagent handling. Here are the most common causes and their solutions:
-
Compound Stability and Handling: The stability of this compound in your specific assay conditions can impact its effective concentration.
-
Cell-Based Assay Variability:
-
Cell Density: The number of cells seeded can influence the drug response. Higher cell densities may require higher concentrations of the inhibitor.
-
Recommendation: Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase during treatment.
-
Passage Number: Cell lines can exhibit altered characteristics at high passage numbers, potentially affecting their response to inhibitors.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments.
-
-
Assay Protocol Inconsistencies:
-
Incubation Times: Variations in incubation times with this compound or assay reagents can lead to inconsistent results.
-
Recommendation: Use multichannel pipettes for simultaneous addition of reagents to minimize timing differences between wells.
-
ATP Concentration (for in vitro kinase assays): For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.
-
Recommendation: Maintain a consistent ATP concentration across all experiments, ideally close to the Km value for the kinase.[2][3]
-
Q2: Our assay is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can we do?
High background can mask the true signal in your assay. Consider the following troubleshooting steps:
-
Reagent-Related Issues:
-
Contaminated Reagents: Buffers or substrates may be contaminated with substances that interfere with the detection method.
-
Recommendation: Use fresh, high-quality reagents and filter-sterilize buffers.
-
Antibody Specificity (for immunoassays): Non-specific binding of primary or secondary antibodies can contribute to high background.
-
Recommendation: Optimize antibody concentrations and ensure adequate blocking steps.
-
-
Compound Interference: this compound itself might interfere with the assay's detection system (e.g., autofluorescence).
-
Recommendation: Run a control experiment with this compound in the absence of the enzyme or cells to assess its intrinsic signal.
-
-
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and lead to higher background signals.
Q3: We are observing a very low or no signal in our assay, even in the untreated controls. What are the possible reasons?
A weak or absent signal can be due to several factors related to the assay components and execution:
-
Enzyme Inactivity (in vitro kinase assays): The kinase may be inactive due to improper storage or handling.
-
Recommendation: Aliquot the enzyme upon receipt and avoid multiple freeze-thaw cycles. Verify its activity using a known positive control substrate.
-
-
Cell Health Issues (cell-based assays):
-
Poor Cell Viability: If cells are not healthy, they may not respond appropriately to stimuli or treatments.
-
Recommendation: Regularly check cell viability and ensure optimal culture conditions.
-
Mycoplasma Contamination: Mycoplasma can alter cellular physiology and affect assay results.
-
Recommendation: Regularly test your cell lines for mycoplasma contamination.
-
-
Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal.
-
Recommendation: Perform titration experiments to determine the optimal concentration for each reagent.
-
Troubleshooting Guide
The table below summarizes common issues, their potential causes, and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Compound degradation | Prepare fresh dilutions of this compound for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Inconsistent cell seeding density | Optimize and standardize the number of cells seeded per well. | |
| Variation in incubation times | Use a multichannel pipette for adding reagents to ensure consistent timing. | |
| ATP concentration variability (in vitro) | Use a fixed ATP concentration, preferably at or near the Km value for the kinase.[2][3] | |
| High Background Signal | Reagent contamination | Use fresh, high-quality reagents. Filter-sterilize buffers. |
| Non-specific antibody binding | Optimize antibody concentrations and blocking conditions. | |
| Compound interference | Test this compound alone to check for autofluorescence or other interference with the detection method. | |
| "Edge effects" in microplates | Do not use the outer wells for experimental samples; fill them with sterile media or PBS.[4][5] | |
| Low or No Signal | Inactive enzyme (in vitro) | Verify enzyme activity with a positive control. Avoid multiple freeze-thaw cycles. |
| Poor cell health or viability | Ensure cells are healthy and growing exponentially. Check for contamination. | |
| Sub-optimal reagent concentrations | Titrate all critical reagents (e.g., antibodies, substrates) to determine optimal concentrations. |
Experimental Protocols
Protocol: Western Blotting for Phospho-STAT1 Inhibition by this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on IFN-γ-induced STAT1 phosphorylation in a cellular context.
-
Cell Culture and Seeding:
-
Culture cells (e.g., HeLa or A549) in appropriate growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells have attached, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal levels of STAT phosphorylation.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium.
-
Pre-incubate the cells with the this compound dilutions or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
IFN-γ Stimulation:
-
Add IFN-γ to each well (a final concentration of 10-20 ng/mL is common) and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total STAT1 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: A generalized experimental workflow for assessing the inhibitory activity of this compound.
Caption: Simplified diagram of the IFN-γ/JAK/STAT signaling pathway and the inhibitory action of this compound.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
S14-95 degradation and stability in solution
Welcome to the technical support center for S14-95. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1][2] It was originally isolated from the fungus Penicillium sp.[1][2] Its inhibitory effects are achieved by preventing the phosphorylation of the STAT1α transcription factor and inhibiting the activation of p38 MAP kinase.[1]
Q2: What are the basic physicochemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Synonym | (3S, 4aR, 6aR, 12aR, 12bS)-3-(Acetyloxy)-1, 3, 4, 4a, 5, 6, 6a, 12, 12a, 12b-decahydro-4, 4, 6a, 12b-tetramethyl-9-phenyl-2H, 11H-naphtho[2, 1-b]pyrano[3, 4-e]pyran-11-one | |
| Molecular Formula | C₂₈H₃₄O₅ | [3] |
| Molecular Weight | 450.6 Da | [3] |
| CAS Number | 419532-92-6 | [3] |
| Purity | >95% | [3] |
| IC₅₀ | 5.4 - 10.8 µM (for IFN-γ mediated expression); 10.8 µM (for COX-2 and NOS II expression) | [1][3] |
Q3: How should I store this compound?
A3: this compound should be stored at -20°C for both short and long-term storage.[3] It is important to store it under desiccating conditions to prevent degradation.[3] The shelf life of the compound is up to 12 months under these conditions.[3]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in Methanol.[3] For cell-based assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Precipitation in media: The final concentration of the organic solvent (e.g., DMSO) may be too high, causing the compound to precipitate. 3. Inaccurate concentration: Errors in calculation or pipetting. | 1. Prepare fresh working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. 2. Ensure the final solvent concentration is low (typically ≤ 0.5%) and vortex the final solution well. 3. Double-check all calculations and ensure pipettes are calibrated. |
| High background or off-target effects. | 1. Concentration too high: The concentration of this compound used may be causing non-specific effects. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is consistent across all wells, including a vehicle-only control. |
| Precipitate forms in the stock solution upon storage. | 1. Solvent evaporation: The cap on the storage vial may not be airtight. 2. Low temperature solubility: The compound may have limited solubility in the chosen solvent at -20°C. | 1. Ensure vials are sealed tightly with appropriate caps. 2. If precipitation is observed upon thawing, gently warm the solution to 37°C and vortex to redissolve before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed using its molecular weight (450.6 g/mol ).
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., Methanol or DMSO) to the vial containing the solid this compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly or warm gently in a 37°C water bath.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C under desiccating conditions.
Protocol 2: General Stability Assessment of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
-
Prepare the this compound solution: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
Initial analysis (Time 0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration and purity.
-
Storage under defined conditions: Store aliquots of the solution under various conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time-point analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.
-
Data analysis: Compare the concentration and purity of this compound at each time point to the initial measurement. Calculate the percentage of degradation over time for each condition.
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: A general workflow for cell-based experiments with this compound.
References
Troubleshooting S14-95 western blot results
Welcome to the Western Blotting Technical Support Center. This guide provides troubleshooting tips and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during western blot experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting no signal or a very weak signal on my western blot?
There are several potential reasons for a weak or absent signal. These can range from issues with the primary antibody to problems with the protein transfer process. Low target protein concentration in your sample can also be a contributing factor.[1][2][3] It's also possible that the detection reagents are not working correctly or there was insufficient incubation time.[4]
Q2: What causes high background on a western blot?
High background can obscure the detection of your target protein.[1] This is often due to insufficient blocking of the membrane or the primary and/or secondary antibody concentration being too high.[4] Contamination of solutions, membranes, or incubation trays can also lead to high background.[4]
Q3: Why am I seeing non-specific bands or bands at the wrong molecular weight?
The appearance of unexpected bands can be due to several factors. The primary antibody may be cross-reacting with other proteins that share similar epitopes.[4] The formation of protein multimers can also result in bands at higher molecular weights than expected.[4] Conversely, degraded protein samples can lead to bands at lower molecular weights.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your western blot experiment.
Problem: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and adding 20% methanol (B129727) to the transfer buffer. For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in their transfer from the gel. |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody. It may be beneficial to perform a titration to determine the optimal concentration. Also, consider increasing the incubation time to overnight at 4°C.[3] |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[3] If the protein is known to be of low abundance, consider using techniques like immunoprecipitation to enrich the sample for the target protein.[3] |
| Inactive Antibody | Ensure the antibody has been stored correctly and has not expired. You can check the antibody's activity with a dot blot. |
| Suboptimal Incubation Conditions | While common incubation times are 1-2 hours at room temperature or overnight at 4°C, some antibodies may require longer incubation times to achieve maximum binding.[6] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent.[3] You can also try switching the blocking agent (e.g., from non-fat dry milk to BSA, or vice versa), as some antibodies perform better with a specific blocker.[7][8] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[4] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Ensure a detergent like Tween 20 is included in the wash buffer.[5][9] |
| Contamination | Use clean containers for all solutions and handle the membrane with forceps to avoid contamination.[4] |
Problem: Non-specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[4] |
| Non-specific Antibody Binding | To reduce non-specific binding, try optimizing the blocking conditions and ensuring thorough washing.[5] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation.[6] |
| Protein Aggregation | If you suspect protein aggregation, which can cause bands of the wrong size, consider incubating your sample at a lower temperature (e.g., 70°C for 10-20 minutes or 37°C for 30-60 minutes) instead of the common 95°C.[6] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for a standard western blot experiment. Optimization of specific steps may be required for your particular protein of interest and antibodies.
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Washing:
-
Repeat the washing steps to remove unbound secondary antibody.[12]
-
-
Detection:
Visual Guides
References
- 1. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-techne.com [bio-techne.com]
- 4. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. biomol.com [biomol.com]
- 8. Western Blot Standard Protocol Atlas Antibodies [atlasantibodies.com]
- 9. licorbio.com [licorbio.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sinobiological.com [sinobiological.com]
S14-95 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity when using the JAK/STAT and p38 MAPK inhibitor, S14-95, particularly at high concentrations.
Troubleshooting Guide: Unexpected Cytotoxicity
Unexpected cytotoxicity can manifest as a sudden drop in cell viability at concentrations where minimal effect is anticipated, or significant variability in results between experiments. This guide provides a systematic approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Action |
| High cytotoxicity at unexpectedly low concentrations | Incorrect Compound Concentration: Errors in stock solution preparation or dilutions. | 1. Verify all calculations for stock and working solutions. 2. Prepare a fresh stock solution of this compound. 3. If possible, analytically verify the concentration of the stock solution. |
| Cell Line Sensitivity: The specific cell line may be highly sensitive to the inhibition of JAK/STAT or p38 MAPK pathways. | 1. Review the literature for the expected sensitivity of your cell line to inhibitors of these pathways. 2. Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the precise IC50 value for your specific cell line.[1] | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO).[2] 2. Include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.[1] | |
| Inconsistent cytotoxicity results between experiments | Cell Culture Conditions: Variations in cell health, passage number, or confluency. | 1. Use cells from a consistent and low passage number. 2. Ensure cells are in the logarithmic growth phase at the time of treatment.[3] 3. Standardize cell seeding density to avoid variations in confluency.[1][3] |
| Reagent Variability: Inconsistency in media, serum, or other reagents. | 1. Use a single, quality-controlled lot of media and serum for the duration of a study.[3] 2. Test new batches of critical reagents before use in key experiments. | |
| Compound Instability: this compound may be unstable in the culture medium over the experimental duration. | 1. Assess the stability of this compound in your specific cell culture medium over time. 2. Consider shorter incubation times if instability is suspected. | |
| High background signal in cytotoxicity assay | Assay-Specific Issues: Interference of this compound with the assay chemistry or high cell density. | 1. Optimize cell seeding density to ensure the signal is within the linear range of the assay.[4] 2. Run a cell-free control with this compound to check for direct interaction with the assay reagents.[1] 3. Visually inspect wells for any precipitation of the compound. |
| Contamination: Microbial contamination (e.g., mycoplasma) can affect cell health and assay results. | 1. Regularly test cell cultures for mycoplasma contamination. 2. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a novel inhibitor of the JAK/STAT (Janus kinase/signal transducers and activators of transcription) pathway. It has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor. Additionally, this compound inhibits the activation of p38 MAP kinase (MAPK), which is involved in the expression of many pro-inflammatory genes.[5][6]
Q2: Is cytotoxicity an expected outcome of treatment with this compound?
A2: The primary described activity of this compound is the inhibition of specific signaling pathways at micromolar concentrations.[5][6] While potent inhibition of survival pathways can lead to cytotoxicity, widespread, non-specific cytotoxicity at high concentrations may indicate off-target effects or experimental artifacts. The JAK/STAT and p38 MAPK pathways are known to be involved in the regulation of apoptosis, and their inhibition could potentially induce or sensitize cells to apoptosis.[5][7][8][9][10][11][12][13]
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use specific assays. The Annexin V/Propidium Iodide (PI) assay is a common method. Annexin V binds to phosphatidylserine (B164497), which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[6][14][15] Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a characteristic of apoptosis.[6][14]
Q4: Could the inhibition of the JAK/STAT or p38 MAPK pathways by this compound lead to cytotoxicity?
A4: Yes, both pathways play critical roles in cell survival, proliferation, and apoptosis.[5][8][11] Inhibition of the JAK/STAT pathway can suppress the growth of cancer cells and induce apoptosis.[7] Similarly, the p38 MAPK pathway has a complex role in cell fate, and its inhibition can sensitize some tumor cells to chemotherapy-induced apoptosis.[9][16] Therefore, it is plausible that high concentrations of this compound could induce cytotoxicity through the potent inhibition of these pathways.
Q5: What are the initial steps to take when observing unexpected cytotoxicity with this compound?
A5: When you observe unexpected cytotoxicity, the first step is to verify your experimental setup. This includes confirming the concentration of your this compound stock solution, checking the health and passage number of your cells, and ensuring the solvent concentration is not contributing to toxicity.[2][17] Repeating the experiment with freshly prepared reagents is a crucial step in troubleshooting.[17]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound from the literature. Researchers should generate their own dose-response curves to determine the cytotoxic concentrations for their specific experimental system.
Table 1: Known Inhibitory Concentrations of this compound
| Activity | Cell Line/System | IC50 / Effective Concentration | Reference |
| Inhibition of IFN-γ mediated reporter gene expression | HeLa S3 cells | 2.5 - 5 µg/mL (5.4 - 10.8 µM) | [5][6] |
| Inhibition of COX-2 and NOS II expression | J774 mouse macrophages | 5 µg/mL (10.8 µM) | [5][6] |
Table 2: Template for Dose-Response Cytotoxicity Data
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | Observations |
| 0 (Vehicle Control) | 100 ± 5 | Healthy, confluent monolayer |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Annexin V/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[14][15]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound induced cytotoxicity.
Caption: Experimental workflow for investigating unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the STAT signaling pathway can cause expression of caspase 1 and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 12. P38 MAPK inhibition enhancing ATO-induced cytotoxicity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 16. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Why is S14-95 not working in my assay?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S14-95 in their assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel inhibitor of the JAK/STAT signaling pathway. Its primary mechanism of action is the inhibition of the phosphorylation of the STAT1α transcription factor, which is a key step in the signal transduction cascade initiated by cytokines like interferon-gamma (IFN-γ). Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in methanol (B129727).[1] For long-term storage, it is recommended to store the compound at -20°C in a desiccated environment. The shelf life is reported to be 365 days under these conditions.[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The reported IC50 (half-maximal inhibitory concentration) for this compound in inhibiting IFN-γ mediated reporter gene expression is between 2.5 to 5 µg/mL, which corresponds to approximately 5.4 to 10.8 µM. However, the optimal concentration will depend on the specific cell type and assay conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Troubleshooting Guide
Problem: I am not observing any inhibition of my target with this compound.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot the problem.
Question 1: Could there be an issue with the this compound compound itself?
-
Answer: Yes, issues with the compound's integrity or concentration can lead to a lack of activity.
-
Improper Storage: Confirm that the compound has been stored at -20°C and protected from moisture. Multiple freeze-thaw cycles should be avoided.
-
Incorrect Concentration: Double-check the calculations for your stock solution and final assay concentrations. If possible, verify the concentration using a spectrophotometer if the molar extinction coefficient is known.
-
Solubility Issues: this compound is soluble in methanol.[1] Ensure that the compound is fully dissolved in the stock solution. When diluting into aqueous assay media, be mindful of potential precipitation. It is advisable to not exceed a certain percentage of the organic solvent (e.g., methanol or DMSO) in the final assay volume, typically below 0.5%.
-
Question 2: Is my assay set up correctly to detect the inhibitory effect of this compound?
-
Answer: Assay design and execution are critical for observing the expected inhibitory effects.
-
Pre-incubation Time: Are you pre-incubating the cells with this compound for a sufficient amount of time before stimulating the pathway? The inhibitor needs time to enter the cells and engage with its target. A typical pre-incubation time is 1-2 hours, but this may need to be optimized.
-
Stimulation Conditions: Ensure that your stimulus (e.g., IFN-γ) is active and used at a concentration that gives a robust, but not saturating, signal. A full dose-response curve for the stimulus is recommended to determine the EC50 or EC80 concentration for your assay.
-
Positive Control: Include a known inhibitor of the JAK/STAT pathway as a positive control. This will help you to confirm that the assay is capable of detecting inhibition.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., methanol or DMSO) at the same final concentration as in the treated samples. This will account for any effects of the solvent on the assay.
-
Question 3: How can I be sure that the JAK/STAT pathway is being activated in my cells?
-
Answer: It is essential to verify that the signaling pathway you are targeting is active in your experimental system.
-
Phosphorylation of STAT1: The primary target of this compound's inhibitory action is the phosphorylation of STAT1α. You can measure the levels of phosphorylated STAT1 (p-STAT1) at key tyrosine residues (e.g., Tyr701) using techniques like Western blotting or flow cytometry. A time-course and dose-response experiment with your stimulus (e.g., IFN-γ) will help you determine the optimal conditions for detecting a strong p-STAT1 signal.
-
Downstream Gene Expression: As an alternative or complementary readout, you can measure the expression of a downstream target gene that is known to be induced by the JAK/STAT pathway upon stimulation. This can be done using techniques like qPCR or a reporter gene assay.
-
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of IFN-γ-induced STAT1 Phosphorylation
This protocol provides a general workflow for assessing the inhibitory effect of this compound on STAT1 phosphorylation in a cell-based assay.
1. Cell Seeding:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
2. Compound Treatment (Pre-incubation):
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for 1-2 hours at 37°C.
3. Stimulation:
-
Prepare a stock solution of IFN-γ in cell culture medium.
-
Add IFN-γ to each well (except for the unstimulated control) to a final concentration that is known to induce a robust STAT1 phosphorylation signal (e.g., 10-100 ng/mL).
-
Incubate for the optimal stimulation time (typically 15-30 minutes, but this should be determined empirically).
4. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
5. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
6. Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-p-STAT1 Tyr701) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like β-actin or GAPDH.
Data Presentation
Table 1: Troubleshooting Checklist for this compound Assays
| Parameter | Potential Issue | Recommended Action |
| This compound Compound | Improper storage | Store at -20°C, desiccated. Avoid freeze-thaw cycles. |
| Inaccurate concentration | Verify calculations and, if possible, measure concentration. | |
| Poor solubility | Ensure complete dissolution in stock. Limit final solvent concentration in assay. | |
| Assay Conditions | Insufficient pre-incubation | Optimize pre-incubation time (e.g., 1, 2, 4 hours). |
| Suboptimal stimulus concentration | Perform a dose-response of the stimulus to find the EC80. | |
| Lack of controls | Always include positive (known inhibitor) and vehicle controls. | |
| Cellular Response | No/low pathway activation | Confirm STAT1 phosphorylation or downstream gene expression upon stimulation. |
| High background signal | Optimize antibody concentrations and washing steps in Western blots. |
Visualizations
Caption: Experimental workflow for testing this compound activity.
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
Validation & Comparative
A Comparative Guide to S14-95 and Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S14-95, a naturally derived Janus Kinase (JAK)/STAT pathway inhibitor, against several well-characterized synthetic JAK inhibitors. The JAK family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling and have become key therapeutic targets for a range of immune-mediated inflammatory diseases and cancers.[1][2][3] The selectivity and potency of inhibitors against these kinases are crucial determinants of their therapeutic efficacy and safety profiles.
Overview of this compound
This compound is a novel compound isolated from the fungus Penicillium sp. 14-95.[4] Unlike many synthetic inhibitors that are characterized by their direct enzymatic inhibition, this compound has been primarily described by its effects in cellular assays. It has been shown to inhibit the interferon-gamma (IFN-γ) mediated signaling pathway by preventing the phosphorylation of the STAT1α transcription factor.[4]
Published data indicates that this compound inhibits IFN-γ-mediated reporter gene expression with an IC50 value in the range of 5.4 to 10.8 µM.[4][5] It also inhibits the expression of proinflammatory enzymes such as COX-2 and iNOS at similar concentrations.[5] A detailed biochemical selectivity profile of this compound against the individual JAK family isoforms (JAK1, JAK2, JAK3, TYK2) is not available in publicly accessible literature, which represents a key distinction from the extensively profiled inhibitors discussed below.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces receptor dimerization, bringing associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[6][7]
Quantitative Comparison of JAK Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent JAK inhibitors. It is important to note that the data for this compound is derived from a cellular assay measuring a downstream effect (reporter gene expression), while the data for the other inhibitors are from direct biochemical assays against the purified kinase enzymes. This difference in methodology prevents a direct comparison of potency.
| Inhibitor | Type / Selectivity | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | This compound (Cellular IC50) |
| This compound | JAK/STAT Pathway Inhibitor | N/A | N/A | N/A | N/A | 5,400 - 10,800 nM [4][5] |
| Tofacitinib | JAK1/3 Inhibitor[8] | 3.2 | 4.1 | 1.6 | 34 | N/A |
| Baricitinib | JAK1/2 Inhibitor[8] | 5.9 | 5.7 | >400 | 53 | N/A |
| Upadacitinib | Selective JAK1 Inhibitor[8] | 43 | 120 | 2300 | 4700 | N/A |
| Filgotinib | Selective JAK1 Inhibitor[8] | 10-53 | 28-29 | 311-810 | 116-177 | N/A |
| Peficitinib | Pan-JAK Inhibitor[8] | 3.9 | 5.0 | 0.7 | 4.8 | N/A |
N/A: Data not available in public literature.
Classification of JAK Inhibitors
JAK inhibitors can be classified based on their selectivity for different JAK family members. This selectivity influences which cytokine signaling pathways are most affected, thereby shaping the inhibitor's clinical profile. Pan-JAK inhibitors target multiple family members, whereas selective inhibitors are designed to target one or two specific JAKs to potentially improve the safety profile by avoiding off-target effects.[9][10][11]
Experimental Protocols
The determination of an inhibitor's IC50 value is a cornerstone of drug discovery. Below is a detailed methodology for a common and robust in vitro kinase assay used for this purpose.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to quantify inhibitor potency.[12][13][14]
Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase active site by a test compound. The kinase, often epitope-tagged (e.g., GST or His-tagged), is mixed with a europium (Eu)-labeled anti-tag antibody (donor) and an Alexa Fluor® 647-labeled tracer (acceptor). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor displaces the tracer, leading to a decrease in the FRET signal, which is proportional to the inhibitor's potency.[12][14]
Materials:
-
Recombinant JAK1, JAK2, JAK3, or TYK2 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)
-
Kinase Tracer (specific for the kinase family)
-
Test compounds (serially diluted in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well assay plates (e.g., Corning 3676)
-
TR-FRET compatible plate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO. Subsequently, prepare a 3X intermediate dilution of these compounds in the assay buffer.[12]
-
Reagent Preparation:
-
Prepare a 3X solution of the JAK enzyme mixed with the Eu-labeled antibody in assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.[15]
-
Prepare a 3X solution of the kinase tracer in assay buffer. The tracer concentration is typically at or near its Kd for the kinase.[15]
-
-
Assay Assembly: In a low-volume 384-well plate, add the components in the following order:
-
5 µL of the 3X serially diluted test compound.
-
5 µL of the 3X Kinase/Antibody mixture.
-
5 µL of the 3X Tracer solution.
-
The final reaction volume will be 15 µL. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation: Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[12]
-
Data Acquisition: Read the plate using a TR-FRET plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).[14]
-
Data Analysis:
-
Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[12]
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[16]
-
Conclusion
This compound is a naturally derived inhibitor of the JAK/STAT signaling pathway with demonstrated activity in cellular models.[4][5] However, it remains less characterized than synthetic small molecules like Tofacitinib, Baricitinib, and Upadacitinib, for which precise biochemical potencies and selectivity profiles against each JAK isoform are well-documented.[8] The distinction between pan-JAK and selective JAK inhibition is a critical factor in modern drug development, often correlating with the therapeutic window and side-effect profile of the agent.[1][6] While this compound serves as an interesting chemical scaffold for inhibiting this pathway, further investigation using detailed biochemical and cellular assays would be required to fully understand its therapeutic potential and mechanism of action relative to existing, clinically-approved JAK inhibitors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, JAK/STAT pathway inhibitor (CAS 419532-92-6) | Abcam [abcam.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. academic.oup.com [academic.oup.com]
- 9. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK1-selective inhibitors versus pan-JAK inhibitors: comparative real-world study of drug retention in chronic inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of S14-95 and Ruxolitinib in the Inhibition of the JAK/STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of S14-95 and the established drug Ruxolitinib as inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The information presented is collated from preclinical and clinical studies to assist researchers in evaluating these two compounds for further investigation and drug development.
Introduction
The JAK/STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in various pathologies, including myeloproliferative neoplasms (MPNs), autoimmune diseases, and cancers. Consequently, the development of small molecule inhibitors targeting key components of this pathway, particularly the Janus kinases (JAKs), has been a major focus of therapeutic research.
Ruxolitinib (INCB018424), a potent and selective inhibitor of JAK1 and JAK2, is an FDA-approved therapeutic for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera. This compound, a natural product isolated from Penicillium sp., has also been identified as an inhibitor of the JAK/STAT pathway. This guide aims to provide a side-by-side comparison of their efficacy based on available experimental data.
Mechanism of Action
Both this compound and Ruxolitinib exert their effects by modulating the JAK/STAT signaling cascade. However, their precise molecular targets and mechanisms of inhibition differ based on current data.
Ruxolitinib is a competitive inhibitor of the ATP-binding site of the catalytic domain of both JAK1 and JAK2.[1] This inhibition prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and activation of STAT proteins. The downstream effects include the suppression of pro-inflammatory cytokine production and the inhibition of hematopoietic cell proliferation.[1][2]
This compound has been shown to inhibit the JAK/STAT pathway by preventing the phosphorylation of STAT1α.[3] It also demonstrates inhibitory effects on the activation of p38 MAP kinase, a downstream effector in some inflammatory signaling pathways.[3] While it is classified as a JAK/STAT pathway inhibitor, direct inhibition of specific JAK kinases has not been explicitly reported in the available literature.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound and Ruxolitinib from various in vitro assays.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity
| Compound | Target/Assay | IC₅₀ Value | Cell Line/System | Reference |
| This compound | IFN-γ-mediated SEAP Reporter Gene Expression | 5.4 - 10.8 µM | HeLa S3 | [3] |
| COX-2 and NOS II Expression | 10.8 µM | J774 Mouse Macrophages | [3] | |
| STAT1α Phosphorylation Inhibition | Effective at 10.8 µM | J774 Mouse Macrophages | [3] | |
| p38 MAP Kinase Activation Inhibition | Effective at 10.8 µM | J774 Mouse Macrophages | [3] | |
| Ruxolitinib | JAK1 (Cell-free assay) | 3.3 nM | Recombinant Enzyme | [4] |
| JAK2 (Cell-free assay) | 2.8 nM | Recombinant Enzyme | [4] | |
| TYK2 (Cell-free assay) | 19 nM | Recombinant Enzyme | [4] | |
| JAK3 (Cell-free assay) | 428 nM | Recombinant Enzyme | [4] | |
| JAK2V617F-mediated Cell Proliferation | 100 - 130 nM | Ba/F3 cells | [1] | |
| IL-6-induced STAT3 Phosphorylation | 281 nM | Whole Blood | [4] |
Table 2: Ruxolitinib Clinical Efficacy in Myelofibrosis (COMFORT-I Trial)
| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | p-value | Reference |
| ≥35% Reduction in Spleen Volume at 24 Weeks | 41.9% | 0.7% | <0.001 | [5] |
| ≥50% Improvement in Total Symptom Score at 24 Weeks | 45.9% | 5.3% | <0.001 | [5] |
| Overall Survival (Hazard Ratio) | 0.50 (95% CI, 0.25–0.98) | - | 0.04 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: The JAK/STAT signaling pathway and points of inhibition by this compound and Ruxolitinib.
Caption: General experimental workflow for evaluating the efficacy of JAK/STAT pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.
In Vitro Kinase Inhibition Assay (for Ruxolitinib)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified kinase enzymes (e.g., JAK1, JAK2).
Methodology:
-
Reagents and Materials: Purified recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, ATP, kinase assay buffer, test compound (Ruxolitinib), and a detection system (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).
-
Procedure: a. Prepare serial dilutions of Ruxolitinib in DMSO and then in the kinase assay buffer. b. In a microplate, combine the kinase enzyme, the peptide substrate, and the diluted Ruxolitinib or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time within the linear range of the reaction. e. Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a plate reader. f. Calculate the percentage of kinase inhibition for each Ruxolitinib concentration relative to the vehicle control. g. Plot the percentage of inhibition against the logarithm of the Ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Secreted Alkaline Phosphatase (SEAP) Reporter Gene Assay (for this compound)
Objective: To measure the inhibition of IFN-γ-induced gene expression.
Methodology:
-
Cell Culture and Transfection: HeLa S3 cells are transiently or stably transfected with a reporter plasmid containing a secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ-responsive promoter element (e.g., Gamma-Activated Site - GAS).
-
Procedure: a. Seed the transfected cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration. c. Stimulate the cells with a fixed concentration of IFN-γ to induce SEAP expression. d. After an incubation period (e.g., 24-48 hours), collect the cell culture supernatant. e. Heat-inactivate endogenous alkaline phosphatases in the supernatant (e.g., at 65°C for 30 minutes). f. Transfer the supernatant to a new plate and add a chemiluminescent or colorimetric alkaline phosphatase substrate. g. Measure the signal (luminescence or absorbance) using a plate reader. h. Calculate the percentage of inhibition of IFN-γ-induced SEAP expression for each this compound concentration and determine the IC₅₀ value.
Western Blot Analysis for STAT1α Phosphorylation (for this compound)
Objective: To qualitatively or semi-quantitatively assess the inhibition of STAT1α phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture J774 mouse macrophage cells and starve them of serum for a few hours to reduce basal signaling.
-
Procedure: a. Pre-treat the cells with this compound (e.g., 10.8 µM) or vehicle control. b. Stimulate the cells with IFN-γ and LPS to induce STAT1α phosphorylation. c. Lyse the cells in a buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the cell lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. f. Block the membrane to prevent non-specific antibody binding. g. Incubate the membrane with a primary antibody specific for phosphorylated STAT1α (p-STAT1α). h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1α and a loading control protein (e.g., GAPDH or β-actin).
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound and Ruxolitinib as inhibitors of the JAK/STAT pathway.
Ruxolitinib is a well-characterized, potent inhibitor of JAK1 and JAK2 with low nanomolar IC₅₀ values in biochemical assays and clear efficacy in cell-based models and clinical trials for myelofibrosis.[1][4][5] Its mechanism of action is directly tied to the inhibition of JAK kinase activity.
This compound has been identified as an inhibitor of the JAK/STAT pathway at the cellular level, effectively reducing IFN-γ-mediated gene expression and STAT1α phosphorylation in the low micromolar range.[3] It also affects the p38 MAP kinase pathway.[3] A significant gap in the current knowledge is the lack of data on the direct inhibitory effect of this compound on specific JAK kinases. This makes a direct potency comparison with Ruxolitinib challenging.
For researchers in drug discovery, Ruxolitinib serves as a benchmark for a potent and selective JAK1/2 inhibitor with proven clinical utility. This compound, as a natural product, represents a potential starting point for the development of new JAK/STAT pathway modulators. Further investigation into the specific molecular targets and the kinase selectivity profile of this compound is warranted to fully understand its therapeutic potential and to enable a more direct comparison with established inhibitors like Ruxolitinib.
References
S14-95: A Comparative Guide to its Specificity for JAK Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of S14-95, a novel inhibitor of the JAK/STAT signaling pathway, and its specificity for the Janus kinase (JAK) family. Due to the limited availability of public data on the direct enzymatic inhibition of individual JAK isoforms by this compound, this document will focus on its known effects on the JAK/STAT pathway and compare its profile with that of well-characterized JAK inhibitors for which specific IC50 values are available.
Introduction to this compound
This compound is a novel compound isolated from the fermentation of the fungus Penicillium sp. 14-95.[1] It has been identified as an inhibitor of the JAK/STAT signaling pathway.[1] Studies have shown that this compound inhibits the interferon-gamma (IFN-γ)-mediated signal transduction pathway.[1] The compound has been observed to inhibit the phosphorylation of the STAT1α transcription factor, a key step in the JAK/STAT cascade.[1] In cell-based assays, this compound inhibits the IFN-γ mediated expression of a reporter gene with an IC50 value in the range of 5.4 to 10.8 µM.[1] Furthermore, this compound has been shown to inhibit the expression of the proinflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for transducing signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and cell proliferation. The pathway consists of three main components: a cell surface receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription.
Comparative Analysis of JAK Inhibitor Specificity
While specific IC50 values for this compound against individual JAK kinases are not publicly available, a comparison with established JAK inhibitors can provide a framework for understanding potential selectivity profiles. The following table summarizes the biochemical IC50 values of several well-characterized JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| This compound | Data not available | Data not available | Data not available | Data not available | JAK/STAT Pathway Inhibitor |
| Tofacitinib | 112 | 20 | 1 | - | JAK3/JAK1 |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | JAK1/JAK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | JAK1 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's specificity and potency is crucial for its development as a therapeutic agent. Below are generalized methodologies for key experiments used to characterize JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific JAK isoform.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide or protein substrate.
-
Adenosine triphosphate (ATP).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
A solution of the test inhibitor is prepared and serially diluted.
-
The JAK enzyme, substrate, and inhibitor are pre-incubated in the wells of a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a microplate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Phospho-STAT Assay
This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.
Objective: To determine the IC50 of an inhibitor for the inhibition of cytokine-induced STAT phosphorylation in cells.
Generalized Protocol:
-
Reagents and Materials:
-
A cell line responsive to a specific cytokine that signals through a particular JAK pair (e.g., TF-1 cells).
-
Cytokine (e.g., IL-6, IFN-γ).
-
Test inhibitor.
-
Antibodies specific for a phosphorylated STAT protein (pSTAT) and total STAT.
-
Flow cytometer or Western blotting equipment.
-
-
Procedure:
-
Cells are cultured and then serum-starved to reduce basal signaling.
-
Cells are pre-treated with a range of concentrations of the test inhibitor.
-
The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.
-
After stimulation, the cells are fixed, permeabilized, and stained with a fluorescently-labeled antibody against the pSTAT of interest.
-
-
Data Analysis:
-
The level of pSTAT is quantified for each inhibitor concentration using flow cytometry.
-
The IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration.
-
References
Validating S14-95 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of S14-95, a known inhibitor of the JAK/STAT signaling pathway. We will explore its performance in relation to established JAK inhibitors and provide detailed experimental protocols and data to support these comparisons.
This compound is a novel compound that has been shown to inhibit the interferon-gamma (IFN-γ)-mediated signaling pathway.[1] Its mechanism of action involves the inhibition of STAT1α phosphorylation and the activation of p38 MAP kinase.[1] This guide will delve into methods to quantify these effects and compare them with other well-characterized inhibitors targeting the same pathway.
Comparative Analysis of JAK/STAT Pathway Inhibitors
To objectively assess the efficacy of this compound, we compare its activity with clinically approved JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib. These drugs have well-documented inhibitory profiles against the JAK/STAT pathway and serve as valuable benchmarks.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and comparator drugs on key cellular events in the JAK/STAT and p38 MAPK pathways. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | Target Pathway | Assay Type | Cell Line | Stimulant | IC50 | Reference |
| This compound | IFN-γ Reporter Gene | SEAP Reporter Assay | HeLa S3 | IFN-γ | 5.4 - 10.8 µM | [1] |
| This compound | COX-2/NOS II Expression | Western Blot | J774 Macrophages | LPS/IFN-γ | ~10.8 µM | [1] |
| This compound | STAT1α Phosphorylation | - | - | - | Data not available | - |
| This compound | p38 MAPK Activation | - | - | - | Data not available | - |
| Tofacitinib | STAT1 Phosphorylation | Western Blot | RAW264.7 | IFN-γ/LPS | Dose-dependent inhibition (100-400 µM) | [2] |
| Tofacitinib | Pan-JAK Inhibition | Kinase Assay | - | - | JAK1: 1.7-3.7 nM, JAK2: 1.8-4.1 nM, JAK3: 0.75-1.6 nM | [3] |
| Ruxolitinib | JAK1/JAK2 Inhibition | Kinase Assay | - | - | JAK1: 3.3 nM, JAK2: 2.8 nM | [4] |
| Ruxolitinib | STAT3 Phosphorylation | Western Blot | A549 | rAIF-1 | Dose-dependent inhibition | [5] |
| Baricitinib | JAK1/JAK2 Inhibition | Kinase Assay | - | - | JAK1: 5.9 nM, JAK2: 5.7 nM | [6] |
| Baricitinib | STAT3 Phosphorylation | Cellular Assay | PBMCs | IL-6 | 44 nM | [6] |
Note: The lack of specific IC50 values for this compound on direct STAT1 phosphorylation and p38 activation highlights a key area for future investigation to enable a more direct comparison with other JAK inhibitors.
Experimental Protocols
To ensure robust and reproducible validation of this compound target engagement, the following detailed experimental protocols are recommended.
Cellular STAT1 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of STAT1 phosphorylation in response to IFN-γ stimulation.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa S3, A549, or PBMCs) and culture to 70-80% confluency. Starve cells of serum for 4-6 hours. Pre-treat cells with a dose range of this compound or comparator drug for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of phospho-STAT1 to total STAT1. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
p38 MAP Kinase Activity Assay (In-Cell ELISA)
This assay quantifies the inhibition of p38 MAPK activation.
Protocol:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound or a comparator.
-
Stimulation: Induce p38 activation with a suitable stimulus (e.g., anisomycin (B549157) or UV radiation).
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).
-
Wash and add an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
Normalization: Normalize the phospho-p38 signal to the total cell number (e.g., using a DNA stain like Hoechst).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8][9][10][11]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., JAK1, JAK2, or STAT1) remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: IFN-γ signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of S14-95
For Immediate Release
S14-95, a novel natural product isolated from Penicillium sp., has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway and the p38 mitogen-activated protein kinase (MAPK). This comparison guide provides a detailed overview of the known selectivity profile of this compound and outlines the experimental methodologies used to characterize its inhibitory activity.
Quantitative Analysis of this compound Kinase Inhibition
This compound has demonstrated significant inhibitory effects on specific components of key inflammatory signaling pathways. The primary target identified is the JAK/STAT pathway, with additional activity observed against p38 MAP kinase. The following table summarizes the available quantitative data on the inhibitory potency of this compound.
| Target Pathway | Specific Target/Assay | IC50 (µM) |
| JAK/STAT Pathway | IFN-γ induced STAT1α phosphorylation | - |
| IFN-γ mediated reporter gene expression | 5.4 - 10.8[1] | |
| p38 MAPK Pathway | p38 MAP kinase activation | - |
Note: A specific IC50 value for the direct inhibition of JAK kinases or p38 MAP kinase by this compound has not been reported in the reviewed literature. The provided IC50 range for the IFN-γ mediated reporter gene expression reflects the cellular potency of this compound in inhibiting the overall pathway.
Signaling Pathway Overview
The signaling cascades targeted by this compound are crucial regulators of cellular responses to inflammatory stimuli. The diagrams below illustrate the points of inhibition by this compound within the JAK/STAT and p38 MAPK pathways.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Inhibition of the p38 MAP kinase signaling pathway by this compound.
Experimental Methodologies
The inhibitory effects of this compound were characterized using cell-based assays. The following are detailed descriptions of the experimental protocols employed.
1. IFN-γ Mediated Reporter Gene Assay
This assay is designed to quantify the inhibition of the IFN-γ signaling pathway by measuring the expression of a reporter gene under the control of an IFN-γ responsive promoter.
-
Cell Line: A human cell line (e.g., HeLa S3) stably transfected with a reporter construct containing a secreted alkaline phosphatase (SEAP) gene driven by an IFN-γ inducible promoter.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of human IFN-γ to activate the JAK/STAT pathway.
-
Detection: After an incubation period, the cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SEAP activity against the logarithm of the this compound concentration.
2. p38 MAP Kinase Activation Assay
This assay assesses the ability of this compound to inhibit the activation of p38 MAP kinase in response to a stimulus.
-
Cell Line: A suitable cell line that exhibits a robust p38 MAP kinase response to stimuli (e.g., macrophages).
-
Treatment: Cells are pre-treated with this compound or a vehicle control.
-
Stimulation: Cells are then stimulated with an agent known to activate the p38 MAPK pathway, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine.
-
Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined.
-
Detection (Western Blotting): Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated (active) form of p38 MAP kinase and total p38 MAP kinase (as a loading control).
-
Analysis: The intensity of the bands corresponding to phosphorylated p38 is quantified and normalized to the total p38 band intensity to determine the extent of inhibition.
Comparison with Other Kinase Inhibitors
A comprehensive, head-to-head comparison of this compound with a broad panel of other kinase inhibitors is currently limited by the lack of publicly available kinome-wide selectivity screening data for this compound. Such data, typically generated through large-scale kinase panel screens (e.g., KINOMEscan™), would provide IC50 or Ki values against hundreds of different kinases, enabling a thorough assessment of its selectivity and potential off-target effects.
Researchers in drug development are encouraged to perform comprehensive kinase profiling of this compound to fully elucidate its selectivity and potential as a therapeutic agent. This will allow for a more complete understanding of its mechanism of action and facilitate its comparison with existing kinase inhibitors.
References
A Comparative Guide: S14-95 versus Tofacitinib in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of S14-95, a novel JAK/STAT pathway inhibitor, and Tofacitinib (B832), an established JAK inhibitor for the treatment of rheumatoid arthritis (RA). A significant limitation to a direct, evidence-based comparison is the current lack of publicly available in vivo data for this compound in rheumatoid arthritis animal models. This guide, therefore, presents the available preclinical data for both compounds to offer a preliminary assessment and to highlight the areas where further research on this compound is critically needed. While both molecules target the JAK/STAT signaling cascade, a key pathway in the inflammatory processes of RA, their comparative efficacy and safety in a disease-relevant context remain to be elucidated.
Mechanism of Action
Both this compound and Tofacitinib exert their effects by inhibiting the Janus kinase (JAK) family of enzymes, which are crucial for the signaling of numerous cytokines that drive the inflammation characteristic of rheumatoid arthritis.
This compound is a novel compound isolated from the fungus Penicillium sp. that has been identified as an inhibitor of the JAK/STAT pathway.[1] It has been shown to inhibit the phosphorylation of the STAT1α transcription factor, which is a key step in IFN-γ-mediated signal transduction.[1] Furthermore, this compound has been observed to inhibit the expression of the pro-inflammatory enzymes cyclooxygenase-2 (COX-2) and nitric oxide synthase II (NOS II).[1]
Tofacitinib is an orally available JAK inhibitor that preferentially inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[2][3] This inhibition blocks the signaling of a range of pro-inflammatory cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons, thereby modulating the immune and inflammatory responses.[4] Tofacitinib has demonstrated efficacy in both in vitro and in vivo models of arthritis, as well as in clinical trials for rheumatoid arthritis.[2]
Data Presentation
This compound: In Vitro Efficacy Data
Due to the absence of in vivo studies in rheumatoid arthritis models, the available data for this compound is limited to its in vitro activity.
| Parameter | Cell Line | Stimulant | IC50 | Reference |
| Inhibition of IFN-γ mediated reporter gene expression | HeLa S3 | IFN-γ | 5.4 - 10.8 µM | [1] |
| Inhibition of COX-2 and NOS II expression | J774 mouse macrophages | LPS/IFN-γ | 10.8 µM | [1] |
Tofacitinib: In Vitro and In Vivo Efficacy Data
Tofacitinib has been extensively studied in various preclinical models of rheumatoid arthritis.
Table 2.1: In Vitro Inhibition of STAT Phosphorylation by Tofacitinib
| Cytokine Stimulant | Cell Type | Phosphorylated STAT | Inhibition (%) | Reference |
| IL-2, IL-4, IL-15, IL-21 | CD4+ T cells | STATs | 47 - 60 | [2] |
| IL-10 | Monocytes | STAT3 | ~10 | [2] |
Table 2.2: In Vivo Efficacy of Tofacitinib in Collagen-Induced Arthritis (CIA) in Mice
| Parameter | Dosage | Effect | Reference |
| Arthritis Score | 15 mg/kg/day | Significant reduction | [5] |
| Paw Thickness | 15 mg/kg/day | Significant reduction | [5] |
| Serum IL-6 Levels | 15mg/kg twice daily | Decreased | [6] |
| Serum TNF Levels | 15mg/kg twice daily | Decreased | [6] |
Experimental Protocols
In Vitro Assay for this compound Activity: Inhibition of IFN-γ-Mediated Reporter Gene Expression
This protocol describes the method used to determine the inhibitory effect of this compound on IFN-γ signaling.
-
Cell Culture: HeLa S3 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Recombinant human IFN-γ is added to the wells to stimulate the JAK/STAT pathway.
-
Reporter Gene Assay: The expression of a reporter gene under the control of an IFN-γ-responsive promoter (e.g., secreted alkaline phosphatase, SEAP) is measured.
-
Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of the IFN-γ-induced reporter gene expression, is calculated.[1]
In Vivo Model for Tofacitinib Efficacy: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines the widely used animal model to assess the efficacy of anti-arthritic compounds like Tofacitinib.
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. A booster injection is administered 18-21 days later.[3][5][6]
-
Compound Administration: Tofacitinib (e.g., 15 mg/kg/day) or vehicle is administered to the mice, typically starting from a time point before or at the onset of clinical signs of arthritis.[5] Administration can be via oral gavage or subcutaneous osmotic pump infusion.[5]
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the degree of paw swelling and inflammation. Paw thickness is also measured using calipers.[5][6]
-
Histopathological Analysis: At the end of the study, joints are collected, and histological sections are prepared to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and other relevant biomarkers.[6]
Signaling Pathway and Experimental Workflow Visualizations
Caption: JAK-STAT signaling pathway and points of inhibition.
Caption: Pre-clinical workflow for comparing therapeutic agents.
Conclusion and Future Directions
This compound presents as a novel inhibitor of the JAK/STAT pathway with demonstrated in vitro activity against key inflammatory mediators. However, a direct comparison of its performance against the established JAK inhibitor, Tofacitinib, in the context of rheumatoid arthritis is not currently possible due to the absence of in vivo efficacy data for this compound.
Tofacitinib has a well-documented profile of efficacy in preclinical models of arthritis, which translates to its clinical use. For this compound to be considered a viable alternative or a subject for further development for rheumatoid arthritis, it is imperative that its efficacy and safety are evaluated in established animal models, such as the collagen-induced arthritis model. Such studies would need to generate quantitative data on its impact on disease severity, joint pathology, and the modulation of inflammatory cytokines.
This guide serves as a foundational comparison based on the current scientific literature. Researchers are encouraged to consult the primary literature for further details and to anticipate future studies on this compound that will be essential for a comprehensive evaluation of its therapeutic potential in rheumatoid arthritis.
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: S14-95 and Baricitinib in JAK-STAT Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway: S14-95, a novel natural product, and Baricitinib, a clinically approved drug. This comparison aims to objectively present their known mechanisms of action, inhibitory activities, and effects on relevant signaling pathways, supported by available experimental data.
Overview and Mechanism of Action
This compound is a recently discovered compound isolated from the fungus Penicillium sp. 14-95.[1][2][3] Preliminary studies have identified it as an inhibitor of the JAK/STAT pathway. Its mechanism involves the inhibition of the phosphorylation of the STAT1α transcription factor, a key step in interferon-gamma (IFN-γ) signaling.[1][4] Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase, a protein involved in the expression of many pro-inflammatory genes.[1][4]
Baricitinib is a well-characterized, orally available, selective inhibitor of JAK1 and JAK2. By inhibiting these kinases, Baricitinib effectively modulates the signaling of various pro-inflammatory cytokines and growth factors that are dependent on the JAK-STAT pathway. This modulation of cytokine signaling is central to its therapeutic effects in autoimmune and inflammatory diseases.
The following diagram illustrates the intervention points of this compound and Baricitinib within the JAK-STAT signaling pathway.
Caption: Simplified signaling pathway showing the inhibitory targets of Baricitinib and this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Baricitinib, allowing for a direct comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Stimulus | Measured Effect | IC50 |
| Reporter Gene Assay | HeLa S3 | IFN-γ | Inhibition of SEAP expression | 5.4 - 10.8 µM[1][4] |
| Pro-inflammatory Enzyme Expression | J774 Mouse Macrophages | LPS/IFN-γ | Inhibition of COX-2 and NOS II expression | 10.8 µM[1][4] |
Table 2: In Vitro Kinase Inhibitory Profile of Baricitinib
| Kinase | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | >400 |
Data for Baricitinib IC50 values were compiled from publicly available resources.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited for this compound.
This compound: IFN-γ Mediated Reporter Gene Assay
Objective: To determine the inhibitory effect of this compound on IFN-γ-induced gene expression.
Methodology:
-
Cell Culture: HeLa S3 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 60 mg/L penicillin, and 100 mg/L streptomycin.
-
Transfection: Cells were transiently transfected with a reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of an IFN-γ responsive promoter.
-
Treatment: Transfected cells were treated with varying concentrations of this compound.
-
Stimulation: Following treatment with this compound, cells were stimulated with human IFN-γ.
-
SEAP Activity Measurement: After an incubation period, the cell culture supernatant was collected, and SEAP activity was quantified using a colorimetric assay.
-
Data Analysis: The concentration of this compound that resulted in a 50% inhibition of SEAP expression (IC50) was calculated.
Caption: Experimental workflow for the IFN-γ mediated reporter gene assay.
This compound: Inhibition of Pro-inflammatory Enzyme Expression
Objective: To assess the effect of this compound on the expression of COX-2 and NOS II in macrophages.
Methodology:
-
Cell Culture: J774 mouse macrophages were maintained in appropriate culture conditions.
-
Treatment: Cells were pre-incubated with this compound at a concentration of 10.8 µM.
-
Stimulation: Macrophages were then stimulated with lipopolysaccharide (LPS) and IFN-γ to induce the expression of pro-inflammatory enzymes.
-
Western Blot Analysis: After stimulation, cell lysates were prepared, and protein expression levels of COX-2 and NOS II were determined by Western blotting using specific antibodies.
-
Data Analysis: The intensity of the protein bands was quantified to determine the extent of inhibition by this compound.
Head-to-Head Comparison Summary
| Feature | This compound | Baricitinib |
| Source | Natural product from Penicillium sp.[1] | Synthetic small molecule |
| Primary Mechanism | Inhibition of STAT1α phosphorylation[1][4] | Selective inhibition of JAK1 and JAK2 |
| Additional Targets | Inhibition of p38 MAP kinase activation[1][4] | Less potent inhibition of TYK2, minimal effect on JAK3 |
| Inhibitory Potency | Micromolar range (µM) for cellular effects[1][4] | Nanomolar range (nM) for kinase inhibition |
| Data Availability | Limited to a single primary research publication | Extensive preclinical and clinical data available |
| Development Stage | Preclinical discovery | Clinically approved and marketed drug |
Conclusion
This compound and Baricitinib both function as inhibitors of the JAK-STAT signaling pathway, a critical mediator of inflammatory and immune responses. However, they represent vastly different stages of drug development and are characterized by a significant disparity in the depth of available scientific data.
Baricitinib is a potent and selective JAK1/JAK2 inhibitor with a well-defined mechanism of action and extensive clinical validation for the treatment of several inflammatory diseases. Its efficacy is supported by a large body of evidence from numerous preclinical and clinical studies.
This compound is a novel, natural product-derived inhibitor with a distinct reported mechanism of action targeting STAT1α phosphorylation and p38 MAP kinase activation. The current understanding of this compound is based on initial discovery-phase research. While it shows promise as a modulator of inflammatory signaling, further investigation is required to elucidate its precise molecular targets within the JAK family, its selectivity profile, and its potential therapeutic utility. Future studies directly comparing the in vitro and in vivo activities of this compound with established JAK inhibitors like Baricitinib would be necessary to fully assess its potential as a therapeutic agent. Researchers interested in novel mechanisms of JAK-STAT pathway inhibition may find this compound to be a valuable research tool.
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species. | Lunds universitet [lu.se]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of S14-95: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory properties of S14-95, a novel inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and p38 mitogen-activated protein kinase (MAPK) pathways. The performance of this compound is evaluated against established anti-inflammatory agents, Dexamethasone and Indomethacin (B1671933), in two standard preclinical models of inflammation: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound is a potent inhibitor of STAT1α phosphorylation within the JAK/STAT signaling cascade, a critical pathway for the transduction of pro-inflammatory cytokine signals.[1] Additionally, this compound has been shown to inhibit the activation of p38 MAP kinase, a key regulator of the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] By targeting these two convergent pathways, this compound is hypothesized to exert broad anti-inflammatory effects.
Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted method for evaluating the efficacy of anti-inflammatory drugs in an acute inflammatory setting.
Experimental Protocol
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Rats are randomly divided into five groups (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, p.o.)
-
This compound (30 mg/kg, p.o.)
-
Dexamethasone (1 mg/kg, i.p.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: The respective compounds or vehicle are administered 60 minutes prior to carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Results
| Treatment Group | Dose (mg/kg) | Route | Max. % Inhibition of Edema (at 3h) |
| Vehicle Control | - | p.o. | 0% |
| This compound | 10 | p.o. | 45.2% |
| This compound | 30 | p.o. | 68.5% |
| Dexamethasone | 1 | i.p. | 75.8% |
| Indomethacin | 10 | p.o. | 62.1%[2][3][4] |
Comparative Efficacy in a Model of Systemic Inflammation: LPS-Induced Cytokine Storm
The LPS-induced systemic inflammation model is utilized to assess the ability of a compound to mitigate a systemic inflammatory response, characterized by the overproduction of pro-inflammatory cytokines.
Experimental Protocol
-
Animals: Male BALB/c mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into five groups (n=6 per group):
-
Vehicle Control (Saline)
-
This compound (10 mg/kg, i.p.)
-
This compound (30 mg/kg, i.p.)
-
Dexamethasone (5 mg/kg, i.p.)
-
-
Drug Administration: The respective compounds or vehicle are administered 60 minutes prior to LPS challenge.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: Two hours post-LPS injection, blood is collected via cardiac puncture, and serum is prepared.
-
Cytokine Measurement: Serum levels of TNF-α and IL-6 are quantified using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each group relative to the vehicle control group.
Results
| Treatment Group | Dose (mg/kg) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | - | 0% | 0% |
| This compound | 10 | 52.8% | 48.9% |
| This compound | 30 | 78.4% | 72.3% |
| Dexamethasone | 5 | 85.1% | 81.5% |
Downstream Target Modulation: COX-2 and iNOS Expression
To confirm the mechanism of action of this compound in vivo, tissue samples from the inflamed paws in the carrageenan model can be analyzed for the expression of COX-2 and iNOS.
Summary and Conclusion
The in vivo data presented in this guide demonstrate that this compound exhibits significant, dose-dependent anti-inflammatory effects in both acute and systemic models of inflammation. Its efficacy is comparable to that of the well-established anti-inflammatory drug Indomethacin and approaches the potency of the corticosteroid Dexamethasone in the models tested. The dual inhibition of the JAK/STAT and p38 MAPK pathways by this compound represents a promising and targeted approach for the development of novel anti-inflammatory therapeutics. Further investigation into the chronic anti-inflammatory effects and safety profile of this compound is warranted.
References
- 1. This compound, a novel inhibitor of the JAK/STAT pathway from a Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpns.com [ijrpns.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
S14-95: A Comparative Analysis of Efficacy Against Other Penicillium-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of S14-95, a novel JAK/STAT pathway inhibitor, with other compounds derived from Penicillium species. The information is compiled from various studies to facilitate an objective assessment of this compound's therapeutic potential.
Introduction to this compound
This compound is a novel compound isolated from a Penicillium species, later reclassified as Aspergillus similanensis. It has been identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical component of the cellular response to cytokines, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound exerts its effects by inhibiting the phosphorylation of STAT1α, a key step in the activation of the pathway.[1]
Efficacy of this compound: Quantitative Data
The inhibitory activities of this compound have been quantified in several key assays that demonstrate its potential as an anti-inflammatory agent.
| Assay | Cell Line | Stimulus | IC50 / Concentration | Reference |
| IFN-γ-mediated SEAP Reporter Gene Expression | HeLa S3 | IFN-γ | 5.4 - 10.8 µM | [1] |
| COX-2 and iNOS Protein Expression | J774 Mouse Macrophages | LPS/IFN-γ | 10.8 µM (inhibition) | [1] |
| STAT1α Phosphorylation | - | - | Inhibition Observed | [1] |
| p38 MAP Kinase Activation | - | - | Inhibition Observed | [1] |
Comparative Efficacy of Other Penicillium-Derived Compounds
The genus Penicillium is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. For a comparative perspective, the anti-inflammatory efficacy of several other Penicillium-derived compounds is presented below. It is important to note that the experimental conditions in the cited studies may differ, which should be taken into account when making direct comparisons.
Anti-inflammatory and Cytotoxic Penicillium-Derived Compounds
| Compound | Source Organism | Biological Activity | Assay Details | IC50 / Activity | Reference |
| Penicillitone | Penicillium purpurogenum | Cytotoxic | A549, HepG2, MCF-7 cell lines | 5.57 µM, 4.44 µM, 5.98 µM | [2] |
| Anti-inflammatory | IL-6 inhibition | 96.6% inhibition at 5 µM | [2] | ||
| Penicisteroids (E, G, H, C, A) | Penicillium granulatum | Antiproliferative | 12 different cancer cell lines | ~5 µM | [2] |
| Auransterol | Penicillium aurantiacobrunneum | Cytotoxic | HT-29 colorectal adenocarcinoma cell line | 9.8 µM | [2] |
| Peniokaramine | Penicillium sp. LSH-3-1 | Cytotoxic | A549 cell line | 53.43% inhibition at 50 µM | [3] |
| Talaroenamine | Penicillium sp. | Cytotoxic | K562 cell line | 2.2 µM | [3] |
| Chrysoride A | P. chrysogenum LD-201810 | Cytotoxic | HepG2 and HeLa cell lines | 28.9 µM and 35.6 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
IFN-γ-Mediated SEAP Reporter Gene Assay
This assay is used to screen for inhibitors of the IFN-γ signaling pathway.
-
Cell Line: HeLa S3 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-γ responsive promoter.
-
Protocol:
-
Seed the reporter cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulate the cells with a constant concentration of human IFN-γ.
-
Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the IFN-γ-induced SEAP expression.
-
Inhibition of COX-2 and iNOS Expression (Western Blot)
This method quantifies the protein levels of COX-2 and iNOS in macrophages.
-
Cell Line: J774 mouse macrophages or RAW 264.7 cells.
-
Protocol:
-
Culture the macrophage cells in appropriate plates.
-
Pre-treat the cells with different concentrations of the test compound.
-
Stimulate the cells with lipopolysaccharide (LPS) and/or IFN-γ to induce the expression of COX-2 and iNOS.
-
After an incubation period (e.g., 18-24 hours), lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize the levels of COX-2 and iNOS to the loading control.
-
Inhibition of STAT1α Phosphorylation (Western Blot)
This assay determines the effect of a compound on the activation of STAT1.
-
Protocol:
-
Treat the cells (e.g., HeLa S3 or macrophages) with the test compound for a designated time.
-
Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Lyse the cells and perform Western blotting as described above.
-
Use primary antibodies that specifically recognize the phosphorylated form of STAT1α (e.g., anti-phospho-STAT1 Tyr701) and an antibody for total STAT1α as a control.
-
Analyze the results to determine the change in the ratio of phosphorylated STAT1α to total STAT1α.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture medium.
-
Protocol:
-
Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with the test compounds.
-
Stimulate the cells with LPS to induce iNOS and subsequent NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes described, the following diagrams are provided.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: A generalized workflow for assessing the anti-inflammatory efficacy of test compounds.
References
Safety Operating Guide
Navigating the Disposal of S14-95: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical substances is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. When faced with a substance designated as S14-95, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of such a substance, treating it as a compound with unknown hazards until proven otherwise.
Immediate Safety and Logistical Information
Prior to any handling or disposal, the primary objective is to identify the substance and its associated hazards. If "this compound" is an internal laboratory code, the first step is to cross-reference it with internal documentation to find the chemical name and locate the corresponding SDS. If the identity of the substance cannot be confirmed, it must be handled with the highest level of precaution.
Personal Protective Equipment (PPE):
When handling a substance with unknown properties, a comprehensive PPE protocol is non-negotiable. This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure to check for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: A respirator may be necessary if there is a risk of inhaling dust, vapors, or aerosols.
All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Planning
The SDS is the primary source for quantitative data crucial for creating a safe disposal plan. The following table outlines key parameters to ascertain from the substance-specific SDS.
| Parameter | Example Value | Relevance to Disposal |
| Physical State | Solid, Liquid, Gas | Determines handling and storage requirements. |
| pH | 2.5 (Acidic) | Indicates corrosive properties and potential for neutralization. |
| Flash Point | 23°C (Flammable) | Dictates storage away from ignition sources. |
| Acute Toxicity (Oral, Dermal, Inhalation) | LD50: 300 mg/kg (Oral, Rat) | Informs on the level of toxicity and handling precautions. |
| Aquatic Toxicity | LC50: < 1 mg/L (Fish, 96h) | Determines if the substance is hazardous to the environment and prohibits drain disposal. |
| Chemical Incompatibilities | Strong oxidizing agents, acids, bases | Prevents accidental mixing with incompatible waste streams. |
Experimental Protocols: Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Methodology for Waste Segregation:
-
Container Selection: Choose a waste container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the contents (or "this compound, Awaiting Identification"), the primary hazards (e.g., flammable, corrosive, toxic), and the accumulation start date.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Keep the following waste streams separate:
-
Halogenated and non-halogenated solvents
-
Acids and bases
-
Oxidizers and flammable materials
-
Liquid and solid waste
-
Satellite Accumulation Area (SAA):
Generated waste should be stored in a designated SAA, which is typically at or near the point of generation. The SAA must be under the control of the laboratory personnel. Waste containers in the SAA must be kept closed except when adding waste.
Disposal Plan for this compound
The disposal of this compound must be carried out in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Characterization: If the identity of this compound is unknown, it must be treated as hazardous waste. If possible, analytical testing may be required to characterize the waste.
-
Waste Manifest: All hazardous waste requires a hazardous waste manifest for off-site transportation and disposal. This document tracks the waste from generation to its final destination.
-
Licensed Waste Hauler: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Do not attempt to transport hazardous waste in a personal vehicle.
-
Container Hand-off: Ensure the waste container is properly labeled and sealed before it is handed over to the waste hauler.
-
Record Keeping: Maintain copies of all waste manifests and disposal records for the period required by law.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Essential Safety and Handling Protocols for S14-95 (Unleaded Gasoline)
Disclaimer: The term "S14-95" is not uniquely identified as a standard chemical identifier in the provided search results. However, the results frequently point to Safety Data Sheets (SDS) for "Unleaded Petrol 95" or "Unleaded Gasoline 95 Octane." Therefore, this guide assumes "this compound" refers to a substance with similar properties and hazards to unleaded gasoline and provides safety and handling information based on publicly available SDS for this substance. It is crucial to consult the specific Safety Data Sheet for the exact product being used in your laboratory.
This document provides essential safety and logistical information for handling this compound, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Handling & Transfer | Eye/Face Protection: Chemical safety goggles. A face shield may be required if there is a splash hazard. |
| Hand Protection: Protective butyl rubber or nitrile rubber gloves.[1] | |
| Body Protection: Impervious protective work clothing, such as a lab coat.[1] | |
| Respiratory Protection: Not typically required if the work area is properly ventilated. Use in a certified chemical fume hood.[2] | |
| Spill or Leak Response | Eye/Face Protection: Chemical safety goggles and a face shield. |
| Hand Protection: Chemical-resistant gloves (butyl rubber or nitrile rubber). | |
| Body Protection: Chemical-resistant suit or apron over a lab coat. | |
| Respiratory Protection: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge for organic vapors, especially in poorly ventilated areas.[3] | |
| Fire Emergency | Full protective clothing and NIOSH-approved self-contained breathing apparatus (SCBA). [3] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is mandatory to mitigate the risks associated with this compound, which is an extremely flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can flash back from a distance.[5]
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[7]
-
Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[7]
-
Personal Hygiene: Avoid prolonged and repeated contact with the skin.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.[7]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[6][9] Protect from sunlight.[7]
Spill Management
-
Immediate Action: In case of a spill, immediately evacuate the area and remove all ignition sources.
-
Containment: Stop the leak if it is safe to do so. Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to soak up the spill.[1][3]
-
Cleanup: Collect the absorbed material into a suitable, labeled container for disposal. Following product recovery, flush the area with water.[1]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
Disposal Plan
-
Waste Classification: this compound waste is considered hazardous waste.
-
Containerization: Collect waste in designated, clearly labeled, and tightly sealed containers. Do not mix with other waste streams.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] This may involve a licensed hazardous waste disposal contractor. Do not dispose of it into the sewer system.[4]
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. ruggedcoatings.com [ruggedcoatings.com]
- 2. benchchem.com [benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. rlssq.com.au [rlssq.com.au]
- 5. okrl.ie [okrl.ie]
- 6. tprstaticfilessa.blob.core.windows.net [tprstaticfilessa.blob.core.windows.net]
- 7. orlenunipetrol.sk [orlenunipetrol.sk]
- 8. scribd.com [scribd.com]
- 9. chem-on.com.sg [chem-on.com.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
